Gsk-872 hydrochloride
Description
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Properties
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2.ClH/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19;/h3-12H,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCVPZFWFZKUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-872 Hydrochloride: A Technical Guide to its Role in the Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This programmed cell death is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK-872 hydrochloride has been identified as a potent and selective inhibitor of RIPK3, making it an invaluable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides an in-depth overview of GSK-872, its mechanism of action, and its application in studying the intricate signaling network of necroptosis. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Necroptosis
Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1][2] This process is initiated by various stimuli, including death receptor ligands like Tumor Necrosis Factor-alpha (TNF-α), Toll-like receptor (TLR) activation, and viral infections.[3][4] The central axis of the necroptosis pathway is the formation of a multi-protein complex known as the necrosome, which is composed of activated RIPK1 and RIPK3.[1][5]
Under conditions where apoptosis is inhibited, for instance by the pan-caspase inhibitor z-VAD-FMK, the necrosome assembles.[6] Within this complex, RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs), undergo autophosphorylation and cross-phosphorylation.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[2][8] At the membrane, oligomerized MLKL is believed to form pores, leading to ion influx, cell swelling, and eventual lysis.[3]
This compound: A Selective RIPK3 Inhibitor
This compound is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a potent and highly selective inhibitor of RIPK3 kinase activity.[6][9] Its selectivity for RIPK3 over a wide range of other kinases, including the structurally related RIPK1, makes it a precise tool for investigating the specific role of RIPK3 in cellular processes.[10]
Mechanism of Action
GSK-872 binds to the kinase domain of RIPK3, preventing its autophosphorylation and its ability to phosphorylate downstream substrates, most notably MLKL.[11][12] By inhibiting RIPK3 kinase activity, GSK-872 effectively blocks the execution phase of necroptosis. It has been shown to inhibit TNF-induced necroptosis in various cell lines, as well as necroptosis triggered by RIPK1-independent pathways such as TLR3 and DAI activation.[9][13] Interestingly, at higher concentrations (3-10 µM), GSK-872 has been observed to induce apoptosis, a phenomenon that underscores the intricate crosstalk between cell death pathways.[10]
Quantitative Data
The potency and selectivity of GSK-872 have been characterized in various assays. The following tables summarize key quantitative data for this inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (Kinase Activity) | 1.3 nM | Cell-free | [9][10][14] |
| IC₅₀ (Binding Affinity) | 1.8 nM | Cell-free | [9][11][14] |
| Selectivity | >1000-fold over a panel of 300 other kinases, including RIPK1 | Kinase screening | [6][10] |
| Cell-based IC₅₀ Shift | 100- to 1000-fold higher than cell-free assays | Cell-based | [9][12][15] |
Table 1: Potency and Selectivity of this compound.
| Cell Line | Stimulus | GSK-872 Concentration | Effect | Reference |
| HT-29 (Human) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [9][16] |
| 3T3-SA (Mouse) | TNF + z-VAD-fmk | 0.3, 1, 3 µM | Inhibits TNF-induced cell death | [9] |
| Primary Human Neutrophils | Not specified | Not specified | Blocks necroptosis | [9][10] |
| Mouse Embryonic Fibroblasts (MEFs) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [16] |
| R28 (Rat Retinal Ganglion Cells) | Glutamate | Up to 40 µM | Promotes cell viability | [17] |
Table 2: In Vitro Efficacy of GSK-872 in Various Cell Models.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of GSK-872 on the necroptosis pathway. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Induction of Necroptosis in Cell Culture
Objective: To induce necroptosis in a controlled in vitro setting to study the effects of GSK-872.
Materials:
-
Cell line of interest (e.g., HT-29, L929, MEFs)
-
Complete cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of GSK-872 in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Pre-treat the cells with various concentrations of GSK-872 or DMSO (vehicle control) for 1-2 hours.[16]
-
Prepare a treatment cocktail containing TNF-α (e.g., 10-40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in culture medium.[13][16]
-
Add the treatment cocktail to the pre-treated cells.
-
Incubate the plate for a predetermined time (e.g., 18-48 hours), depending on the cell line and experimental goals.[9][16]
-
Assess cell viability using a suitable assay (see Protocol 3.2).
Cell Viability Assay (e.g., ATP-based)
Objective: To quantify the extent of cell death and the protective effect of GSK-872.
Materials:
-
Cells treated as in Protocol 3.1
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
After the incubation period, equilibrate the 96-well plate to room temperature.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents by shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for a specified time to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated or vehicle-treated control.
Western Blotting for Necroptosis Markers
Objective: To detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) following treatment.
Materials:
-
Cells treated in larger format (e.g., 6-well plates) as per Protocol 3.1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The most reliable method to detect necroptosis is by measuring the phosphorylation status of MLKL.[18]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core necroptosis signaling pathway and the mechanism of action of GSK-872.
Caption: TNF-α induced necroptosis signaling pathway.
Caption: Mechanism of action of GSK-872 in the necroptosis pathway.
Caption: General experimental workflow for studying GSK-872 effects.
Conclusion
This compound is a powerful and selective tool for the study of necroptosis. Its ability to specifically inhibit RIPK3 kinase activity allows for the precise dissection of this signaling pathway and its role in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize GSK-872 in their investigations. As our understanding of necroptosis continues to expand, the use of such specific inhibitors will be paramount in developing novel therapeutic strategies for a range of inflammatory and degenerative diseases.
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 7. biomedres.us [biomedres.us]
- 8. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 16. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 17. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying cell death | Abcam [abcam.com]
A Technical Guide to GSK-872 Hydrochloride: Mechanism and Application in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation and host defense.[1] Unlike apoptosis, necroptosis is caspase-independent and is orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] The activation of this pathway leads to the formation of a functional amyloid signaling complex known as the necrosome, culminating in MLKL-mediated plasma membrane disruption.[4][5]
Given its role in inflammatory diseases, targeting the necroptosis pathway presents a significant therapeutic opportunity. GSK-872 hydrochloride has emerged as a potent and highly selective small molecule inhibitor of RIPK3, making it an invaluable tool for dissecting the necroptosis pathway and a lead compound for drug development. This guide provides a comprehensive overview of the role of GSK-872 in inhibiting necroptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
The Necroptosis Signaling Pathway and GSK-872 Inhibition
The canonical necroptosis pathway is most commonly initiated by tumor necrosis factor (TNF-α) binding to its receptor, TNFR1.[6] This event triggers the formation of a membrane-bound complex (Complex I) that can initiate pro-survival signaling.[6] However, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 dissociate from Complex I and interact via their RIP Homology Interaction Motif (RHIM) domains to form the necrosome (also known as Complex IIb).[3][6]
Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[2] Activated RIPK3 then recruits and phosphorylates its substrate, MLKL.[1] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to lytic cell death.[1][7]
GSK-872 acts as a potent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[8] By binding to the kinase domain of RIPK3, GSK-872 directly prevents the phosphorylation of MLKL, thereby halting the execution phase of necroptosis.[1][9] This specific inhibition makes GSK-872 a crucial tool for studying RIPK3-dependent signaling.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
GSK-872 Hydrochloride: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), for its application in neuroinflammation research. This document consolidates key findings, quantitative data, and experimental protocols from preclinical studies, offering a comprehensive resource for investigating the therapeutic potential of targeting necroptosis in neurological disorders.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of programmed cell death that is increasingly implicated in the pathology of various neurodegenerative diseases.[1][2] Necroptosis is characterized by cellular swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammatory responses.
In the context of neuroinflammation, the activation of the necroptotic pathway is a key event in the death of neurons and glial cells. This process is initiated by the formation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] GSK-872 exerts its neuroprotective and anti-inflammatory effects by binding to the kinase domain of RIPK3 with high affinity, thereby preventing the phosphorylation of its downstream effector, MLKL.[2][4] This inhibition of MLKL phosphorylation blocks its oligomerization and translocation to the plasma membrane, ultimately preventing cell lysis and the subsequent release of pro-inflammatory mediators.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of GSK-872
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay | [4][5][6] |
| IC50 (RIPK3 Binding Affinity) | 1.8 nM | Cell-free biochemical assay | [4][5][6] |
| Effective Concentration (Inhibition of Necroptosis) | 40 µM | R28 cells (glutamate-induced excitotoxicity) | [7] |
Table 2: In Vivo Efficacy of GSK-872 in Neuroinflammation Models
| Animal Model | GSK-872 Dose | Route of Administration | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (mouse) | Not specified | Not specified | Rescued motor impairment, inhibited dopaminergic cell death, reduced microglial activation and inflammatory mediators (NLRP3, IL-1β, IL-6, TNF-α). | [1][2] |
| NMDA-induced Glaucoma (mouse) | 80 µM | Intravitreal injection | Prevented retinal ganglion cell loss, reduced retinal damage and neuroinflammation, inhibited NLRP3 inflammasome activation. | [7] |
| Subarachnoid Hemorrhage (rat) | 25 mM (6 µL) | Intracerebroventricular injection | Attenuated brain edema, improved neurological function, reduced necrotic cells, and decreased RIPK3, MLKL, and cytoplasmic HMGB1 levels. | [4][5] |
| Kaolin-induced Hydrocephalus (mouse) | Not specified | Not specified | Reduced necrotic cell death, attenuated p-RIP3 and p-MLKL levels, and inhibited microglial and astrocyte activation and inflammation (reduced IL-1β, IL-6, and TNF-α). | [8] |
| LPS-induced Systemic Inflammation (mouse) | 2 mg/kg | Intraperitoneal injection | Suppressed RIP3-mediated necroptosis in the hippocampus. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways modulated by GSK-872 and a general workflow for its in vivo evaluation.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature. These protocols provide a foundation for replicating and building upon existing research.
In Vivo Models of Neuroinflammation
4.1.1 MPTP-Induced Mouse Model of Parkinson's Disease
This model recapitulates the dopaminergic neurodegeneration observed in Parkinson's disease.[10][11]
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: A typical regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20-30 mg/kg) once daily for 4-5 consecutive days. The exact dosage and duration can be adjusted to achieve the desired level of neurodegeneration.
-
GSK-872 Treatment: this compound is dissolved in a suitable vehicle (e.g., 1% DMSO in saline) and administered, for example, via intraperitoneal injection. The treatment can be initiated before, during, or after MPTP administration to investigate prophylactic or therapeutic effects.
-
Outcome Measures:
-
Behavioral tests: Rotarod test for motor coordination, pole test for bradykinesia.
-
Histological analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum. Immunofluorescence for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
Biochemical analysis: Western blot for p-RIPK3, p-MLKL, NLRP3, and inflammatory cytokines in brain tissue homogenates.
-
4.1.2 Glutamate-Induced Excitotoxicity Model of Glaucoma
This model mimics the retinal ganglion cell (RGC) death associated with glaucoma.[7][12][13][14][15][16]
-
Animals: Mice or rats are used.
-
Induction of Excitotoxicity: A single intravitreal injection of N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is performed to induce RGC death.
-
GSK-872 Treatment: GSK-872 (e.g., 80 µM) is administered via intravitreal injection, often concurrently with or shortly after the NMDA injection.[7]
-
Outcome Measures:
-
Histological analysis: Immunofluorescence staining of retinal flat mounts or cross-sections with RBPMS or Brn3a to quantify RGC survival. Hematoxylin and eosin (H&E) staining to assess retinal morphology.
-
Biochemical analysis: Western blot analysis of retinal tissue for necroptosis and inflammation markers.
-
In Vitro Models of Neuroinflammation
4.2.1 Glutamate-Induced Excitotoxicity in R28 Cells
R28 cells, a retinal precursor cell line, are used to study the direct effects of excitotoxicity on neuronal-like cells.[7][12][13][14][15][16]
-
Cell Culture: R28 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 10 mM) for a specified period (e.g., 24 hours).
-
GSK-872 Treatment: GSK-872 is added to the culture medium, typically at concentrations ranging from 10 to 40 µM, prior to or concurrently with glutamate exposure.[7]
-
Outcome Measures:
-
Cell Viability Assays: MTT or CCK-8 assays to quantify cell survival. Lactate dehydrogenase (LDH) release assay to measure cell death.
-
Staining: Hoechst 33342 and Propidium Iodide (PI) staining to visualize live and dead cells.
-
Biochemical analysis: Western blot for proteins involved in necroptosis and inflammation.
-
Analytical Techniques
4.3.1 Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., p-RIPK3, RIPK3, p-MLKL, MLKL, NLRP3, Caspase-1, IL-1β, β-actin) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.
4.3.2 Immunofluorescence
This method is used to visualize the localization and expression of proteins within cells and tissues.[17][18][19][20][21]
-
Tissue/Cell Preparation: Brain sections are prepared from perfused animals, or cells are grown on coverslips. Samples are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.25% Triton X-100), and blocked (e.g., with 1% BSA).
-
Antibody Incubation: Samples are incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Samples are mounted with a DAPI-containing medium to counterstain nuclei and imaged using a fluorescence or confocal microscope.
4.3.3 Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of specific genes.[22][23][24]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues or cells using a suitable kit (e.g., TRIzol), and its concentration and purity are determined. cDNA is synthesized from the RNA using a reverse transcription kit.
-
PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green master mix and gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound has emerged as a valuable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in neuroinflammation. The data presented in this guide highlight its potent and selective inhibitory activity and its efficacy in various preclinical models of neurological disorders. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of targeting necroptosis to ameliorate neuroinflammation and its detrimental consequences. As research in this field progresses, GSK-872 will undoubtedly continue to be a cornerstone for studies aimed at developing novel neuroprotective strategies.
References
- 1. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. rndsystems.com [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The neuroprotective effect of melatonin in glutamate excitotoxicity of R28 cells and mouse retinal ganglion cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 17. Monitoring Astrocyte Reactivity and Proliferation in Vitro Under Ischemic-Like Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 23. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
GSK-872 Hydrochloride: A Technical Guide to its Application in Cancer Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-872 hydrochloride is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4][5] As a key regulator of necroptosis, a form of programmed necrosis, RIPK3 has emerged as a significant target in various pathological conditions, including cancer. This technical guide provides an in-depth overview of GSK-872's mechanism of action and its application in studying cancer cell death, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Mechanism of Action: A Dual Role in Cell Death
GSK-872 primarily functions by binding to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2][3][4][5] This inhibition directly blocks the necroptotic signaling cascade. However, the effects of GSK-872 are concentration-dependent, leading to two distinct cell death outcomes: inhibition of necroptosis at lower concentrations and induction of apoptosis at higher concentrations.[6][7][8]
Inhibition of Necroptosis
Necroptosis is a regulated form of necrosis that is initiated under apoptosis-compromised conditions.[3] The core of the necroptotic pathway is the formation of the necrosome, a protein complex minimally composed of RIPK1 and RIPK3. Upon stimulation by signals such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 are recruited and activated within the necrosome. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane disruption and lytic cell death.[3]
GSK-872, by inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL, thereby halting the execution of necroptosis.[3]
Induction of Apoptosis
Paradoxically, at higher concentrations (typically around 3-10 µM), GSK-872 can induce apoptosis.[8][9] This on-target toxicity is mediated through a conformational change in RIPK3 upon inhibitor binding, which facilitates the recruitment of RIPK1.[7] This leads to the assembly of a death-inducing signaling complex analogous to the ripoptosome, which includes Fas-Associated Death Domain (FADD) and Caspase-8.[6] The proximity of Caspase-8 molecules within this complex leads to their auto-activation and the subsequent initiation of the apoptotic cascade.[6]
Quantitative Data
The following table summarizes key quantitative parameters of this compound in various experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| RIPK3 Kinase Activity IC50 | 1.3 nM | Cell-free assay | [1][2][3][4][5] |
| RIPK3 Binding Affinity (IC50) | 1.8 nM | Cell-free assay | [1][2][3][4] |
| Effective Concentration for Necroptosis Inhibition | 0.04 - 1 µM | 3T3SA fibroblasts, mouse BMDMs, human neutrophils | [10] |
| Concentration for Apoptosis Induction | 3 - 10 µM | Various cell types | [8][9] |
| TNF-induced Necroptosis Inhibition in HT-29 cells | Concentration-dependent | HT-29 | [2][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by GSK-872.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of GSK-872 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of GSK-872.[11][12][13][14][15]
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of GSK-872 in culture medium. Remove the old medium from the wells and add 100 µL of the GSK-872 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blotting for Necroptosis Markers
This protocol provides a general framework for detecting key proteins in the necroptosis pathway following GSK-872 treatment.[16][17][18][19][20]
Materials:
-
Cell lysates from GSK-872 treated and control cells
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Normalize protein concentrations for all samples.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation of RIPK1 and RIPK3
This protocol is designed to assess the interaction between RIPK1 and RIPK3 in the presence of GSK-872.[21][22][23][24][25]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., containing non-denaturing detergents like NP-40 or Triton X-100)
-
Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Antibodies for western blotting (anti-RIPK1 and anti-RIPK3)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the proteins of interest (e.g., anti-RIPK1 and anti-RIPK3).
Conclusion
This compound is an invaluable tool for dissecting the molecular mechanisms of necroptosis and its interplay with apoptosis in cancer cells. Its high potency and selectivity for RIPK3 make it a precise instrument for inhibiting necroptotic cell death. Researchers should, however, remain mindful of its concentration-dependent dual functionality, which can be leveraged to study both necroptotic and apoptotic pathways. The detailed protocols and quantitative data provided in this guide are intended to support the robust design and execution of experiments aimed at understanding and targeting cancer cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. tribioscience.com [tribioscience.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. addgene.org [addgene.org]
- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
- 24. dl.tufts.edu [dl.tufts.edu]
- 25. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
GSK-872 Hydrochloride: A Technical Guide to its Inhibitory Effect on MLKL Phosphorylation via RIPK3
Published: November 7, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Necroptosis is a regulated form of necrotic cell death critically dependent on the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL). The phosphorylation of MLKL by RIPK3 is the definitive step that commits a cell to necroptotic death, acting as the executioner of this pathway. GSK-872 hydrochloride has emerged as a crucial chemical probe for dissecting this signaling cascade. It is a potent and highly selective inhibitor of RIPK3 kinase activity. By directly targeting RIPK3, GSK-872 effectively prevents the phosphorylation and subsequent activation of MLKL, thereby blocking the necroptotic signaling cascade. This technical guide provides an in-depth analysis of the mechanism of action of GSK-872, its biochemical and cellular activities, detailed experimental protocols to assess its impact on MLKL phosphorylation, and visual representations of the underlying molecular pathways.
The Necroptosis Signaling Cascade
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death. The pathway is typically initiated by stimuli such as tumor necrosis factor (TNF), which leads to the formation of a multi-protein complex known as the necrosome.[1] This complex is centered around the kinases RIPK1 and RIPK3, which interact via their receptor homotypic interacting motifs (RHIM).[1] Within the necrosome, RIPK3 is activated and in turn recruits the terminal effector protein, MLKL.[2]
MLKL Phosphorylation: The Point of No Return
MLKL is the essential executioner of necroptosis.[3] In its inactive state, the N-terminal executioner domain of MLKL is auto-inhibited. The activation of MLKL is a critical event controlled directly by RIPK3.[4] RIPK3 phosphorylates specific residues within the activation loop of the MLKL pseudokinase domain—T357 and S358 in human MLKL and S345 in murine MLKL.[1][3][5]
This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization into trimers and higher-order complexes.[4][6] These activated MLKL oligomers then translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[1][4] Therefore, the phosphorylation of MLKL is widely considered the irreversible commitment step in the necroptosis pathway.[4]
This compound: A Selective RIPK3 Inhibitor
GSK-872 is a cell-permeable quinolinyl-benzothiazolamine compound that functions as a potent and highly selective inhibitor of RIPK3 kinase.[7] Its selectivity profile makes it an invaluable tool for distinguishing RIPK3-dependent signaling events from those mediated by other kinases, such as the upstream kinase RIPK1.[7][8]
Data Presentation
Quantitative data on the potency and selectivity of GSK-872 are summarized below.
Table 1: Biochemical Potency and Selectivity of GSK-872
| Target | Assay Type | IC50 Value | Selectivity | Reference |
| RIPK3 | Kinase Activity | 1.3 nM | >1000-fold vs. ~300 other kinases | [8][9] |
| RIPK3 | Binding Affinity | 1.8 nM | Minimal cross-reactivity | [9][10] |
| RIPK1 | Kinase Activity | Not inhibited | Highly selective over RIPK1 | [7][9] |
Table 2: Cellular Activity of GSK-872
| Cell Line | Assay | Effective Concentration | Notes | Reference |
| 3T3-SA cells | TNF-induced Necroptosis | Concentration-dependent | - | [9] |
| HT-29 cells | TNF-induced Necroptosis | Concentration-dependent | - | [9] |
| R28 cells | Glutamate-induced Necroptosis | 40 µM (peak effect) | Dose-dependent increase in viability | [11] |
| Primary Human Neutrophils | Necroptosis | Effective | Blocks necroptosis | [8] |
| Mouse Dermal Fibroblasts (MDFs) | Necroptosis | Not specified | Prevents MLKL ubiquitylation | [12] |
Note: A significant shift in IC50 values is often observed between cell-free biochemical assays and cell-based assays, with higher concentrations typically required in cellular contexts.[9]
Mechanism of Action: Indirect Inhibition of MLKL Phosphorylation
GSK-872 exerts its effect on MLKL phosphorylation through an indirect mechanism. It does not bind to or inhibit MLKL directly. Instead, it targets the upstream kinase, RIPK3. By occupying the ATP-binding pocket of RIPK3, GSK-872 prevents the kinase from phosphorylating its downstream substrate, MLKL.[11][13] This action effectively halts the necroptotic signal before the final execution step can be initiated.[12]
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 8. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsk-872: A Deep Dive into its Role in Regulated Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. While apoptosis has long been the most studied form of RCD, recent research has unveiled a complex landscape of alternative, programmed cell death pathways. Among these, necroptosis, a form of regulated necrosis, has emerged as a critical player in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration. At the heart of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 3 (RIPK3). Gsk-872, a potent and highly selective inhibitor of RIPK3, has become an invaluable tool for dissecting the molecular mechanisms of necroptosis and exploring its therapeutic potential. This technical guide provides a comprehensive overview of Gsk-872, its mechanism of action, its role in various forms of regulated cell death, and detailed experimental protocols for its use.
Core Mechanism of Action: Selective Inhibition of RIPK3
Gsk-872 is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a highly selective and potent inhibitor of RIPK3 kinase activity.[1] It binds to the ATP-binding pocket of the RIPK3 kinase domain with high affinity, thereby preventing the autophosphorylation of RIPK3 and its subsequent activation.[2][3] This inhibition is crucial as RIPK3 kinase activity is the central event in the execution of necroptosis.[4] Gsk-872 exhibits remarkable selectivity for RIPK3, with over 1000-fold greater potency against RIPK3 compared to a panel of over 300 other kinases, including the closely related RIPK1.[1][5] This high selectivity makes Gsk-872 a precise tool for studying RIPK3-mediated signaling pathways.
Data Presentation: Quantitative Analysis of Gsk-872 Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of Gsk-872 from various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Binding) | 1.8 nM | Binding to RIPK3 kinase domain | [2][3][4][6][7] |
| IC50 (Kinase Activity) | 1.3 nM | Inhibition of RIPK3 kinase activity | [2][3][4][5][6][7][8][9][10] |
| EC50 (HT-29 cells) | 1.51 µM | Inhibition of TNFα/Z-VAD-fmk-induced necroptosis | [2][3] |
| EC50 (MEF cells) | 2.51 µM | Inhibition of TNFα/Z-VAD-fmk-induced necroptosis | [3] |
Table 1: In Vitro Inhibitory Activity of Gsk-872
| Cell Line | Experimental Model | Gsk-872 Concentration | Effect | Reference |
| HT-29 (human colon adenocarcinoma) | TNF-induced necroptosis | 0.01-3 µM | Concentration-dependent blocking of necroptosis | [2][7] |
| 3T3-SA (murine fibrosarcoma) | TNF-induced cell death | Not specified | Inhibition of cell death | [5] |
| Primary human neutrophils | Necroptosis | Not specified | Blocks necroptosis | [5][6][7] |
| R28 (retinal precursor cells) | Glutamate-induced excitotoxicity | 40 µM | Promoted cell viability | [11] |
| SH-SY5Y (human neuroblastoma) & BV2 (murine microglia) | MPTP-induced neurotoxicity | Not specified | Neuroprotective and anti-inflammatory effects | [12] |
Table 2: Cellular Activity of Gsk-872 in Various Models
The Role of Gsk-872 in Regulated Cell Death Pathways
Necroptosis
The primary and most well-characterized role of Gsk-872 is the inhibition of necroptosis.[4] Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[13][14] The core of the necroptotic pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[15][16] In the presence of a necroptotic stimulus and when caspase-8 is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form a multiprotein complex called the necrosome.[17] Within the necrosome, RIPK3 becomes phosphorylated and activated, leading to the recruitment and phosphorylation of MLKL.[4][16] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4][15][16]
Gsk-872, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and all subsequent downstream events, effectively blocking the execution of necroptosis.[2] This has been demonstrated in numerous cell types and with various necroptotic inducers.[5][6][7]
Figure 1: Simplified signaling pathway of necroptosis and the inhibitory action of Gsk-872.
Apoptosis
Interestingly, while Gsk-872 is a potent inhibitor of necroptosis, at higher concentrations (typically in the range of 3-10 µM), it has been observed to induce apoptosis.[5][8] This pro-apoptotic effect is also dependent on RIPK3, suggesting a dual role for this kinase in regulating cell fate.[13] The proposed mechanism involves a conformational change in RIPK3 upon Gsk-872 binding, which facilitates the recruitment of RIPK1 and the subsequent activation of caspase-8, a key initiator of the apoptotic cascade.[18] This on-target toxicity is an important consideration in experimental design and for the development of therapeutic applications.
Other Forms of Regulated Cell Death
The role of Gsk-872 in other RCD pathways, such as pyroptosis and ferroptosis, is less direct. However, by inhibiting necroptosis-mediated inflammation and the release of DAMPs, Gsk-872 can indirectly modulate these pathways. For instance, necroptosis can lead to the activation of the NLRP3 inflammasome, a key component of the pyroptotic pathway.[11][19] By blocking necroptosis, Gsk-872 can prevent this secondary activation of pyroptosis.[11][19]
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
Objective: To assess the ability of Gsk-872 to inhibit TNF-induced necroptosis in a cell line such as HT-29.
Materials:
-
HT-29 cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant human TNF-α
-
pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., birinapant)
-
Gsk-872
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Gsk-872 in DMSO. Serially dilute Gsk-872 in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Pre-treat the cells with various concentrations of Gsk-872 for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to block apoptosis and channel the cells towards necroptosis.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: After incubation, measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the EC50 of Gsk-872.
Figure 2: A typical experimental workflow for an in vitro necroptosis inhibition assay.
Western Blot Analysis of Necroptotic Signaling
Objective: To detect the phosphorylation of key necroptotic proteins (RIPK3 and MLKL) and its inhibition by Gsk-872.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
Protein electrophoresis and blotting equipment
-
Primary antibodies: anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated proteins.
Conclusion
Gsk-872 has proven to be an indispensable pharmacological tool for elucidating the intricate mechanisms of regulated cell death, particularly necroptosis. Its high potency and selectivity for RIPK3 allow for precise interrogation of this signaling pathway in a multitude of experimental systems. The ability of Gsk-872 to block necroptosis has significant implications for the development of novel therapeutics for a wide range of diseases where this form of cell death is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. However, the dose-dependent induction of apoptosis by Gsk-872 highlights the complex role of RIPK3 in cell fate decisions and underscores the importance of careful dose-response studies in its application. As research into regulated cell death continues to expand, Gsk-872 will undoubtedly remain a cornerstone for future discoveries in this exciting and rapidly evolving field.
References
- 1. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 9. GSK872 | Cell Signaling Technology [cellsignal.com]
- 10. GSK872, Necroptosis inhibitor (CAS 1346546-69-7) | Abcam [abcam.com]
- 11. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 19. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-872 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-872 hydrochloride is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the RIPK3 kinase domain with high affinity and effectively inhibits its kinase activity, playing a crucial role in the study of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5] GSK-872 serves as a critical tool for investigating the molecular mechanisms of necroptosis and for exploring its therapeutic potential in various disease models.[4][6] At higher concentrations (3-10 µM), GSK-872 has been observed to induce apoptosis.[7]
Mechanism of Action
GSK-872 selectively inhibits RIPK3, a key component of the necrosome.[2] In response to stimuli such as tumor necrosis factor (TNF), Toll-like receptor (TLR) activation, or viral infection, RIPK1 and RIPK3 are recruited to form a complex.[6][8] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and ultimately, necroptotic cell death.[5] GSK-872 blocks this cascade by directly inhibiting the kinase activity of RIPK3.[1][2]
Signaling Pathway
Caption: GSK-872 inhibits necroptosis by targeting RIPK3 kinase activity.
Data Presentation
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Reference |
| RIPK3 | Kinase Activity | 1.3 nM | [1][2][3] |
| RIPK3 | Binding Affinity | 1.8 nM | [1][2][3] |
| Other Kinases (panel of 300) | Kinase Activity | >1000-fold selectivity for RIPK3 |
Cellular Activity
| Cell Line | Species | Assay | Stimulus | Effective Concentration (IC50) | Reference |
| HT-29 | Human | Necroptosis Inhibition | TNF, zVAD, SMAC mimetic | 0.01-3 µM (Concentration-dependent) | [2][6][9] |
| 3T3-SA | Mouse | Necroptosis Inhibition | TNF, zVAD | 0.3, 1, 3 µM | [2] |
| Primary Neutrophils | Human | Necroptosis Inhibition | - | Not specified | [2][6] |
| Astrocytes | Not specified | Necroptosis Inhibition | OGD/Reoxygenation | 10 µM | [3] |
| BMDMs | Mouse | Necroptosis Inhibition | Particulate Matter (PM) | 5 µM | [3] |
Note: A significant shift in IC50 values (100- to 1000-fold) is observed between cell-free biochemical assays and cell-based assays.[2][6]
In Vivo Efficacy
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Effect | Reference |
| C57BL/6 Mice | Ischemia | 1.9 mmol/kg | Intraperitoneal (i.p.) | Decreased HIF-1α expression | [2] |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | 25 mM (6 µL) | Intracerebroventricular | Reduced brain edema, improved neurological function | [6][9] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Not specified | Neuroprotective and anti-inflammatory effects | [4] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Not specified | Improved prognosis by switching necroptosis to apoptosis | [10] |
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for evaluating GSK-872's effect on necroptosis.
Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells
This protocol details the steps to assess the inhibitory effect of GSK-872 on TNF-induced necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
This compound (soluble in DMSO)
-
HT-29 cells
-
DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Pan-caspase inhibitor (z-VAD-fmk)
-
SMAC mimetic (e.g., Birinapant)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of GSK-872 in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Treatment:
-
Add 50 µL of the 2X GSK-872 serial dilutions or vehicle control to the respective wells.
-
Prepare a 4X necroptosis induction cocktail containing TNF-α (40 ng/mL), z-VAD-fmk (80 µM), and a SMAC mimetic (400 nM) in culture medium.
-
Add 50 µL of the 4X induction cocktail to all wells except for the untreated control wells.
-
For untreated control wells, add 50 µL of culture medium.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[2][9]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, necroptosis-induced control.
-
Plot the cell viability against the logarithm of GSK-872 concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of p-MLKL
This protocol describes the detection of phosphorylated MLKL, a key downstream marker of RIPK3 activation, in cell lysates following treatment with GSK-872.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Glycine transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-MLKL, Rabbit anti-MLKL, Rabbit anti-RIPK3, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-MLKL at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane for total MLKL, RIPK3, and a loading control like β-actin.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-MLKL signal to total MLKL or the loading control.
Protocol 3: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the preparation and administration of GSK-872 in a mouse model, based on published formulation methods.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween80
-
Sterile water or saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Formulation Preparation (Example for i.p. injection): This is an example formulation and may require optimization for specific experimental needs.
-
Prepare a stock solution of GSK-872 in DMSO (e.g., 50 mg/mL).[2]
-
To prepare a 1 mL working solution:
-
Take 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of sterile water or saline to reach a final volume of 1 mL.
-
-
The mixed solution should be prepared fresh and used immediately.
Administration Procedure:
-
Animal Handling: Acclimatize animals to the housing conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.
-
Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., 1.9 mmol/kg).[2]
-
Injection: Administer the GSK-872 formulation via intraperitoneal injection using an appropriate gauge needle.
-
Monitoring: Monitor the animals for any adverse effects post-injection.
-
Experimental Endpoint: Proceed with the experimental model (e.g., induction of ischemia, TBI) and collect tissues for downstream analysis at the designated time points.
Concluding Remarks
This compound is an invaluable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in health and disease. The protocols and data presented here provide a comprehensive resource for researchers to design and execute experiments aimed at understanding and potentially targeting this critical cell death pathway. Careful consideration of cell-type specific responses and the potential for off-target effects at higher concentrations is essential for the robust interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactivi.ro [reactivi.ro]
- 10. GSK'872 Improves Prognosis of Traumatic Brain Injury by Switching Receptor-Interacting Serine/Threonine-Protein Kinase 3-dependent Necroptosis to Cysteinyl Aspartate Specific Proteinase-8-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-872 Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The following protocols and data have been compiled to facilitate the effective use of this compound in preclinical research settings.
Introduction
GSK-872 is a crucial tool for studying necroptosis, a form of regulated necrotic cell death. It specifically targets RIPK3, a key kinase in the necroptosis pathway, by binding to its kinase domain with high affinity.[1][2][3] Inhibition of RIPK3 by GSK-872 has been shown to be neuroprotective and anti-inflammatory in various disease models.[4] This document outlines detailed protocols for in vivo administration, summarizes reported dosages, and illustrates the signaling pathway affected by GSK-872.
Data Presentation: In Vivo Dosage and Administration of GSK-872
The following tables summarize the reported in vivo dosages and administration routes for GSK-872 in various animal models.
Table 1: this compound In Vivo Dosages and Administration Routes
| Animal Model | Disease/Condition Investigated | Administration Route | Dosage | Vehicle/Formulation | Reference |
| Mouse | Ischemia Injury | Intraperitoneal (i.p.) | 1.9 mmol/kg | Not specified | [5] |
| Lipopolysaccharide (LPS) induced inflammation | Intraperitoneal (i.p.) | 2 mg/kg | 0.25% DMSO | [6] | |
| Glutamate-induced retinal excitotoxicity | Intravitreal injection | 80 μM (1 µL) | DMSO | [7] | |
| Rat | Subarachnoid Hemorrhage (SAH) | Intracerebroventricular (i.c.v.) | 25 mM (6 µL) | 1% DMSO | [8][9] |
Experimental Protocols
Protocol 1: Preparation of GSK-872 Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle formulation for GSK-872 for systemic administration (e.g., intraperitoneal injection).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare Stock Solution:
-
Prepare Vehicle Formulation:
-
In a sterile tube, add the required volume of the GSK-872 DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is to add 400 µL of PEG300 for every 50 µL of DMSO stock solution.[4] Mix thoroughly until the solution is clear.
-
Add Tween80 to the mixture. A common ratio is to add 50 µL of Tween80.[4] Mix until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired volume. For the example ratios above, 500 µL of ddH₂O would be added to bring the total volume to 1 mL.[4]
-
The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[4]
-
Example Formulation (for a 1 mL working solution): [4]
| Component | Volume |
| GSK-872 in DMSO (e.g., 50 mg/mL) | 50 µL |
| PEG300 | 400 µL |
| Tween80 | 50 µL |
| ddH₂O or Saline | 500 µL |
| Total Volume | 1 mL |
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of GSK-872 in mice.
Materials:
-
Prepared GSK-872 formulation
-
Sterile 1 mL syringe with a 26-27 gauge needle[11]
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
-
Slowly inject the GSK-872 formulation. The maximum recommended injection volume is typically 10 mL/kg body weight.[11]
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is a specialized procedure that requires stereotaxic surgery and should be performed by trained personnel.
Materials:
-
Prepared GSK-872 formulation (ensure sterility)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (e.g., drill, Hamilton syringe with a fine gauge needle)
-
Analgesics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely mount its head in the stereotaxic frame.
-
Surgical Preparation: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.
-
Bregma Identification and Coordinate Setting: Identify the bregma landmark on the skull. Set the stereotaxic coordinates for the lateral ventricle.
-
Craniotomy: Carefully drill a small burr hole at the determined coordinates, avoiding damage to the underlying dura mater.
-
Injection:
-
Slowly lower the injection needle through the burr hole to the target depth within the lateral ventricle.
-
Infuse the GSK-872 formulation at a slow, controlled rate (e.g., 1 µL/min) to prevent a rapid increase in intracranial pressure.
-
-
Post-injection and Recovery: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle. Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
Protocol 4: Intravitreal Injection in Mice
This procedure is delicate and requires a dissecting microscope for accuracy.
Materials:
-
Prepared GSK-872 formulation (ensure sterility and appropriate concentration)
-
Dissecting microscope
-
Anesthesia (topical and/or general)
-
Fine-gauge needle (e.g., 33-gauge) connected to a microsyringe (e.g., Hamilton syringe)
-
Pupil dilator
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mouse. Apply a topical anesthetic and a pupil dilator to the eye.[7]
-
Positioning: Position the mouse under the dissecting microscope to clearly visualize the eye.
-
Injection:
-
Carefully insert the needle through the sclera, just behind the limbus, avoiding the lens.
-
Inject a small volume (typically 0.5-1 µL) of the GSK-872 formulation into the vitreous humor.[7]
-
-
Post-injection: Withdraw the needle and apply a topical antibiotic to prevent infection. Monitor the animal for any signs of ocular inflammation or distress.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
GSK-872 inhibits necroptosis by targeting RIPK3. The diagram below illustrates the core components of this pathway.
Caption: Necroptosis signaling pathway inhibited by GSK-872.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study using GSK-872.
Caption: General experimental workflow for in vivo studies with GSK-872.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional and national guidelines for animal care and use. The specific dosages and administration routes may need to be optimized for different experimental models and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 10. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 11. ltk.uzh.ch [ltk.uzh.ch]
Application Notes and Protocols: GSK-872 Hydrochloride Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Detailed protocols for its dissolution and handling are provided to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a crucial pharmacological tool for studying the necroptosis signaling pathway, a form of regulated necrotic cell death. Its efficacy in research and drug development is contingent upon proper handling and preparation, starting with its dissolution. The solubility of a compound can vary significantly between different solvents and even between batches of the same solvent. Therefore, understanding the solubility profile of this compound is critical for preparing stock solutions and ensuring the compound's stability and activity in various assays.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the presence of moisture. For instance, dimethyl sulfoxide (DMSO) is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound[1]. Therefore, using fresh, anhydrous DMSO is highly recommended[1].
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ≥ 100 | 260.76 | Ultrasonic treatment may be required for complete dissolution. | [2][3] |
| 76 - 77 | 198.17 - 200.78 | Use of fresh DMSO is critical as moisture can decrease solubility. | [1] | |
| 38.35 | 100 | [4] | ||
| Ethanol | 38.35 | 100 | [4] | |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 | 6.52 | A suitable vehicle for in vivo studies. | [3] |
| 10% DMSO in 90% corn oil | ≥ 2.5 | 6.52 | An alternative vehicle for in vivo administration. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.08 | 5.42 | A complex vehicle designed for in vivo solubility and delivery. | [3] |
Molecular Weight of GSK-872 (free base) is 383.49 g/mol . The hydrochloride salt will have a slightly higher molecular weight (419.95 g/mol ), which should be considered for precise molarity calculations.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: a. Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes. b. If the compound is not fully dissolved, place the tube/vial in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear[3]. c. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and up to 6 months at -80°C[2].
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of how to prepare this compound in a vehicle suitable for in vivo use, based on a published formulation[3].
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition: a. Add 100 µL of the this compound DMSO stock to 400 µL of PEG300. Mix until clear. b. Add 50 µL of Tween-80 to the mixture. Mix until clear. c. Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
Administration: The final solution should be used immediately for administration to animals. The final concentration of this compound in this example would be 2.08 mg/mL.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
This compound is a specific inhibitor of RIPK3, a key kinase in the necroptosis pathway. By targeting RIPK3, it prevents the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial event for the execution of necroptotic cell death[5].
Caption: Inhibition of the necroptosis pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. reactivi.ro [reactivi.ro]
- 4. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 5. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-872 Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for inhibiting necroptosis, and presents key quantitative data for effective experimental design.
Introduction to this compound
GSK-872 is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a highly selective inhibitor of RIPK3 kinase activity.[1] Necroptosis is a form of programmed necrosis, a regulated lytic cell death pathway, that is critically dependent on the kinase activity of RIPK1 and RIPK3. Upon specific stimuli, such as TNFα signaling in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited to form a necrosome complex, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell lysis.[2] GSK-872 specifically targets the kinase domain of RIPK3, thereby preventing the downstream phosphorylation of MLKL and blocking the execution of necroptosis.[2][3]
Mechanism of Action
GSK-872 exhibits high affinity for the RIPK3 kinase domain.[4][5][6][7] It has been shown to have over 1000-fold selectivity for RIPK3 compared to a wide panel of other kinases, including RIPK1.[1] This specificity makes GSK-872 an invaluable tool for dissecting the role of RIPK3-mediated necroptosis in various biological and pathological processes. At higher concentrations (typically 3-10 µM), GSK-872 has been observed to induce apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in both biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of GSK-872
| Parameter | Value | Notes |
| IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay.[4][5][6][7] |
| IC50 (RIPK3 Binding Affinity) | 1.8 nM | Cell-free biochemical assay.[4][5][6][7] |
| Selectivity | >1000-fold | Over a panel of 300 other kinases, including RIPK1.[1] |
Table 2: Effective Concentrations of GSK-872 in Primary Cell Cultures
| Primary Cell Type | Species | Application | Effective Concentration | Incubation Time | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Inhibition of Particulate Matter-induced signaling | 5 µM | Not Specified | [4][7] |
| Neutrophils | Human | Inhibition of necroptosis | Not Specified | Not Specified | [5][8] |
| Astrocytes | Not Specified | Neuroprotection after Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | 24 hours | [4][7] |
| Retinal Ganglion Cells (R28 cell line as a model) | Rat | Neuroprotection against glutamate-induced excitotoxicity | 40 µM (peak effect) | 24 hours | [2] |
| Peritoneal Exudate Cells (PECs) | Mouse | Inhibition of TNF-induced necroptosis | 0.04 - 1 µM | Not Specified | [8] |
Note: There is a notable shift of 100- to 1000-fold in the IC50 value when moving from cell-free biochemical assays to cell-based assays.[5][8]
Experimental Protocols
General Guidelines for Preparing GSK-872 Stock Solutions
This compound is soluble in DMSO and ethanol up to 100 mM.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in sterile DMSO. For example, for 1 mg of GSK-872 (MW: 383.49 g/mol ), add 260.8 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure thorough mixing. It is advisable to prepare a fresh working solution for each experiment.
Protocol for Inducing and Inhibiting Necroptosis in Primary Macrophages
This protocol describes the induction of necroptosis using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), and its inhibition by GSK-872.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, propidium iodide)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with GSK-872:
-
Prepare serial dilutions of GSK-872 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest GSK-872 concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK-872 or vehicle.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents in complete culture medium. A common combination is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Add the necroptosis-inducing cocktail to the wells already containing GSK-872 or vehicle.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay. For example, for a luminescence-based ATP assay (e.g., CellTiter-Glo®), follow the manufacturer's instructions.
-
Alternatively, for membrane integrity assessment, stain with propidium iodide and analyze by flow cytometry or fluorescence microscopy.
-
Protocol for Assessing Neuroprotection in Primary Cortical Neurons
This protocol outlines the use of GSK-872 to protect primary neurons from oxygen-glucose deprivation (OGD)-induced cell death.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (10 mM in DMSO)
-
Glucose-free DMEM
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
Cell viability assay reagents (e.g., LDH cytotoxicity assay kit)
Procedure:
-
Cell Culture: Culture primary cortical neurons for 7-10 days in vitro to allow for maturation.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the neurons twice with glucose-free DMEM.
-
Place the cells in the hypoxic chamber for 4-6 hours.
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxic chamber and replace the glucose-free DMEM with their original conditioned Neurobasal medium.
-
Add GSK-872 to the medium at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24 hours under normoxic conditions (37°C, 5% CO2).
-
Assessment of Neuroprotection:
-
Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell death and membrane damage.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of GSK-872.
Caption: Mechanism of GSK-872 action in the necroptosis pathway.
Caption: Workflow for assessing GSK-872's effect on necroptosis.
Caption: Core protein interactions in the necroptosis signaling cascade.
References
- 1. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 2. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Necroptosis Inhibition by GSK'872: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to detect the inhibition of necroptosis by GSK'872, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide is designed for researchers in cell biology, pharmacology, and drug development investigating necroptotic cell death pathways and potential therapeutic interventions.
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2][3] The core signaling pathway of necroptosis involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][4][5] Upon induction by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in the presence of a caspase inhibitor, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of RIPK3.[6][7] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[5]
GSK'872 is a specific inhibitor of RIPK3 kinase activity.[6][7] By blocking the phosphorylation of MLKL by RIPK3, GSK'872 effectively inhibits the execution of necroptosis.[8][9] Western blotting is a crucial technique to monitor the phosphorylation status of the key signaling proteins in the necroptosis pathway, thereby providing a quantitative measure of the efficacy of inhibitors like GSK'872.[1][10][11]
Signaling Pathway of Necroptosis and Inhibition by GSK'872
The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by GSK'872.
Caption: Necroptosis signaling cascade and GSK'872 inhibition point.
Experimental Workflow
A typical experimental workflow for assessing the inhibitory effect of GSK'872 on necroptosis is outlined below.
Caption: Western blot workflow for necroptosis inhibition analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and may require optimization for specific cell lines. HT-29 (human colon adenocarcinoma) and L929 (mouse fibrosarcoma) cells are commonly used models for necroptosis studies.[6]
Materials:
-
Appropriate cell line (e.g., HT-29, L929)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
GSK'872 (RIPK3 inhibitor)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with the desired concentrations of GSK'872 or DMSO (vehicle) for 1-2 hours.[6][7]
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and z-VAD-FMK to the culture medium.[6][12][13]
-
Incubate the cells for the desired time period (typically 4-24 hours, depending on the cell line and specific experimental goals).[1][13]
-
Proceed to cell lysis and protein extraction.
Lysate Preparation
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet the cell debris.[1]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blot Protocol
Materials:
-
Protein samples (cell lysates)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein samples to the same concentration with RIPA buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another primary antibody (e.g., for total protein or a loading control).
Data Presentation
Table 1: Reagent Concentrations for Necroptosis Induction and Inhibition
| Reagent | Cell Line | Concentration | Incubation Time |
| TNF-α | HT-29, L929 | 10-100 ng/mL | 4-24 hours |
| SMAC mimetic | HT-29, L929 | 100 nM - 1 µM | 4-24 hours |
| z-VAD-FMK | HT-29, L929 | 20-50 µM | Pre-incubation: 30 min - 1 hr |
| GSK'872 | HT-29, L929 | 1-10 µM | Pre-incubation: 1-2 hours |
Note: The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.[13]
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Band Size | Function/Significance | Recommended Dilution |
| Phospho-RIPK3 (Ser227) | ~57 kDa | Key indicator of necrosome activation | 1:1000 |
| Total RIPK3 | ~57 kDa | Control for total RIPK3 protein levels | 1:1000 |
| Phospho-MLKL (Ser358/Thr357) | ~54 kDa | Direct substrate of RIPK3; executor of necroptosis | 1:1000 |
| Total MLKL | ~54 kDa | Control for total MLKL protein levels | 1:1000 |
| β-Actin / GAPDH | ~42 kDa / ~37 kDa | Loading control for normalization | 1:1000 - 1:5000 |
Note: Antibody dilutions are a general guideline and should be optimized based on the antibody manufacturer's recommendations and experimental results.[14]
Logical Relationship of GSK'872 Action
The diagram below illustrates the logical flow of how GSK'872's inhibition of RIPK3 leads to the prevention of necroptosis, which is observable through the reduction of phosphorylated MLKL on a Western blot.
Caption: Logical flow of GSK'872's inhibitory action on necroptosis.
Conclusion
This comprehensive guide provides a detailed protocol for utilizing Western blotting to assess the inhibitory effects of GSK'872 on the necroptotic signaling pathway. By monitoring the phosphorylation status of key proteins such as RIPK3 and MLKL, researchers can effectively quantify the efficacy of potential necroptosis inhibitors, contributing to the development of novel therapeutics for a range of inflammatory and degenerative diseases. Adherence to these detailed methodologies and careful optimization will ensure the generation of reliable and reproducible data.
References
- 1. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-872 Hydrochloride in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GSK-872 hydrochloride, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease (PD). The following sections detail the underlying science, experimental procedures, and expected outcomes based on current research, offering a valuable resource for investigating the therapeutic potential of targeting necroptosis in neurodegenerative disorders.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] Recent studies have implicated necroptosis, a form of programmed cell death, in the demise of these neurons.[1] Necroptosis is mediated by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] this compound is a selective inhibitor of RIPK3, a key kinase in the necroptotic pathway.[1] Research in an MPTP-induced mouse model of PD has demonstrated that GSK-872 can confer significant neuroprotective and anti-inflammatory effects, suggesting its potential as a therapeutic agent for Parkinson's disease.[1][2]
GSK-872 has been shown to rescue motor impairments, inhibit the death of tyrosine hydroxylase (TH)-positive dopaminergic neurons, and suppress neuroinflammation by reducing the activation of microglia and the expression of various inflammatory mediators.[1][2]
Mechanism of Action: The RIPK3 Signaling Pathway
In the context of Parkinson's disease, cellular stress induced by neurotoxins like MPP+ (the active metabolite of MPTP) can trigger the formation of a protein complex known as the necrosome. This complex consists of RIPK1 and RIPK3. The activation of RIPK3 is a critical step, leading to the phosphorylation of its substrate, MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death. This compound specifically inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the downstream events of the necroptosis cascade. This inhibition helps to preserve dopaminergic neurons and reduce the associated neuroinflammation.
References
Application Notes and Protocols for GSK-872 Hydrochloride Treatment in a Rat Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in the context of experimental stroke. The information compiled herein is intended to guide the design and execution of preclinical studies aimed at evaluating the therapeutic potential of targeting necroptosis in stroke.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex cascade of cellular and molecular events leading to neuronal death. While apoptosis has been a primary focus of neuroprotective strategies, another form of programmed cell death, known as necroptosis, has emerged as a critical contributor to ischemic brain injury. Necroptosis is a regulated form of necrosis that is mediated by the RIPK1-RIPK3-MLKL signaling pathway.[1][2]
This compound is a highly specific inhibitor of RIPK3 kinase activity, with an IC50 of 1.3 nM.[3] By blocking the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) by RIPK3, GSK-872 effectively inhibits the execution phase of necroptosis.[4] This targeted inhibition presents a promising therapeutic avenue for mitigating the inflammatory and cytotoxic consequences of necroptotic cell death in the ischemic brain.
Signaling Pathway of Necroptosis and GSK-872 Intervention
The following diagram illustrates the canonical necroptosis pathway and the mechanism of action for this compound.
Caption: Necroptosis signaling cascade and the inhibitory action of GSK-872 on RIPK3.
Experimental Workflow for Evaluating GSK-872 in a Rat Stroke Model
The diagram below outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in a rat model of ischemic stroke.
References
- 1. Necroptosis is one of the modalities of cell death accompanying ischemic brain stroke: from pathogenesis to therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sequential activation of necroptosis and apoptosis cooperates to mediate vascular and neural pathology in stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-872 Hydrochloride-Induced Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. Detailed protocols for inducing necroptosis and assessing its inhibition by GSK-872 are provided to facilitate research in areas such as inflammation, neurodegeneration, and cancer.
Introduction to Necroptosis and GSK-872
Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically initiated by death receptors such as the TNF receptor. Unlike apoptosis, it is a caspase-independent pathway. The core of the necroptosis signaling cascade involves the sequential activation of RIPK1 and RIPK3, leading to the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like protein (MLKL). This activated MLKL complex translocates to the plasma membrane, disrupting its integrity and causing cell lysis.
This compound is a highly specific inhibitor of RIPK3 kinase activity.[1][2][3][4][5] By binding to the kinase domain of RIPK3, GSK-872 effectively blocks the downstream signaling events that lead to MLKL activation and subsequent necroptotic cell death.[1][2][4]
Necroptosis Signaling Pathway and Inhibition by GSK-872
Caption: Necroptosis signaling cascade initiated by TNFα and the inhibitory action of GSK-872 on RIPK3.
Cell Lines Sensitive to this compound
GSK-872 has been shown to effectively inhibit necroptosis in a variety of human and murine cell lines. The table below summarizes the reported sensitive cell lines and the experimental context.
| Cell Line | Species | Tissue of Origin | Notes on Sensitivity and Experimental Use |
| HT-29 | Human | Colon Adenocarcinoma | A well-established model for studying TNFα-induced necroptosis. GSK-872 blocks necroptosis in a concentration-dependent manner.[1][4][6][7] |
| 3T3-SA | Mouse | Fibroblast | Sensitive to TNF-induced necroptosis. Used to demonstrate the inhibitory effect of GSK-872.[1][3][7] |
| Primary Human Neutrophils | Human | Blood | GSK-872 effectively blocks necroptosis in these primary cells.[1][3][4] |
| HBE cells | Human | Bronchial Epithelium | GSK-872 treatment reduced particulate matter-induced expression of inflammatory cytokines.[1] |
| U251 | Human | Glioblastoma | GSK-872 decreased cytotoxicity mediated by other compounds.[1] |
| K562 | Human | Chronic Myelogenous Leukemia | GSK-872 significantly inhibited cell death in functional assays.[1] |
| R28 | Rat | Retinal Ganglion Cells | GSK-872 promoted cell viability in a dose-dependent manner in a model of glutamate-induced excitotoxicity.[8] |
| Bone-Marrow-Derived Macrophages (BMDMs) | Mouse | Bone Marrow | Protected from necroptosis by GSK-872.[4] |
| L929 | Mouse | Fibrosarcoma | A classic cell line model for studying necroptosis.[7][9] |
Quantitative Data on GSK-872 Activity
The potency of GSK-872 is demonstrated by its low IC50 and EC50 values. It is important to note that a significant shift in potency is often observed between cell-free biochemical assays and cell-based assays.[1][4][7]
| Assay Type | Target | IC50 / EC50 | Reference |
| Cell-free kinase assay | RIPK3 | 1.3 nM (IC50) | [1][2][3][5] |
| Cell-free binding assay | RIPK3 kinase domain | 1.8 nM (IC50) | [1][2][4][5] |
| Cell-based necroptosis assay | HT-29 cells | 1.51 µM (EC50) | [2] |
Experimental Protocols
The following are generalized protocols for inducing necroptosis and evaluating the inhibitory effects of GSK-872. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis using a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor.
Caption: Workflow for inducing necroptosis in HT-29 cells and assessing inhibition by GSK-872.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
TNFα (human)
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Reagents and antibodies for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Prepare serial dilutions of GSK-872 in culture medium. The final concentrations may range from 0.01 to 10 µM.[2] Aspirate the old medium from the cells and add the medium containing GSK-872 or a DMSO vehicle control. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of TNFα (final concentration ~40 ng/mL), a SMAC mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM) in culture medium.[9] Add this induction cocktail to the wells.
-
Incubation: Incubate the plate for a period of 8 to 48 hours. The optimal time should be determined empirically.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Biochemical Analysis: For mechanistic studies, scale up the experiment in larger culture vessels to obtain sufficient protein lysates for Western blot analysis of phosphorylated RIPK1, RIPK3, and MLKL (see Protocol 2).
Protocol 2: Western Blot Analysis of Necroptosis Markers
This protocol details the detection of key phosphorylated proteins in the necroptosis pathway.
Materials:
-
Treated cell pellets from Protocol 1 (or a scaled-up version)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A reduction in the phosphorylation of RIPK3 and MLKL in the GSK-872-treated samples compared to the vehicle control indicates successful inhibition of necroptosis.[9]
Concluding Remarks
This compound is a valuable tool for studying the mechanisms of necroptosis and its role in various diseases. The cell lines and protocols detailed in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of inhibiting the RIPK3-mediated necroptotic pathway. It is important to note that at higher concentrations (3-10 µM), GSK-872 may induce apoptosis, a factor to consider in experimental design and data interpretation.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. GSK872 | Cell Signaling Technology [cellsignal.com]
- 6. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Troubleshooting & Optimization
Gsk-872 hydrochloride stability in solution and storage conditions
Welcome to the technical support center for GSK-872 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It binds to the RIPK3 kinase domain with a high affinity (IC50 of 1.8 nM) and inhibits its kinase activity (IC50 of 1.3 nM).[1][2][4][5][6] The primary mechanism of action is the inhibition of necroptosis, a form of programmed necrotic cell death, by blocking the RIPK3-mediated phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[7][8]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, the solid (powder) form of this compound should be stored at -20°C.[1][4] Under these conditions, it is stable for up to three years from the date of receipt.[4][9] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[10]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[6][9][10] It is soluble in DMSO up to 100 mg/mL.[10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1-2 years).[4][6] For shorter periods, storage at -20°C is viable for up to 1-3 months.[4][9][10] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[9]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has limited solubility in aqueous solutions. One supplier notes solubility in water at 2.5 mg/mL, which may require ultrasonication and warming to 60°C to achieve.[6] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during freezing. The DMSO used may have absorbed moisture. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. Use fresh, anhydrous DMSO for preparing stock solutions.[9] |
| Inconsistent or no effect in cell-based assays. | Improper storage leading to degradation. Incorrect final concentration. Cell line not susceptible to necroptosis. | Ensure the compound has been stored correctly as per the recommendations. Verify the concentration of your stock solution and perform a dose-response experiment. Confirm that your cell model expresses the necessary components of the necroptosis pathway (RIPK1, RIPK3, MLKL). |
| Compound precipitates in aqueous buffer/media. | The solubility limit in the aqueous solution has been exceeded. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous solution. Ensure rapid mixing upon dilution. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80.[9] |
| Observed cytotoxicity is not related to necroptosis inhibition. | At higher concentrations (3-10 µM), GSK-872 has been reported to induce apoptosis.[1][3] | Perform control experiments to distinguish between necroptosis inhibition and off-target effects. This can include using caspase inhibitors to block apoptosis. |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Powder (Solid) | -20°C | 3 years | [4][9] |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 1-2 years | [4][6] |
| -20°C | 1-3 months | [4][10] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO.[9] | [10] |
| Ethanol | 100 mM (approx. 38.35 mg/mL) | ||
| Water | 2.5 mg/mL | Requires ultrasonic and warming to 60°C. | [6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO >> 90% corn oil. | [2][11] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. | [2] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound (MW: 419.95 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1995 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in light-protected, sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
2. Preparation of Working Solutions for In Vitro Cell-Based Assays:
-
Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically <0.1%).
-
Add the working solution to your cells and proceed with your experiment.
-
3. Preparation of a Formulation for In Vivo Administration:
-
Materials: this compound, DMSO, PEG300, Tween 80, sterile saline.
-
Procedure (Example Formulation):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[10]
-
To prepare 1 mL of the final formulation, take 50 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.[10]
-
Mandatory Visualization
Caption: Inhibition of the Necroptosis Signaling Pathway by GSK-872.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reactivi.ro [reactivi.ro]
- 3. GSK872, Necroptosis inhibitor (CAS 1346546-69-7) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. lifetechindia.com [lifetechindia.com]
Gsk-872 hydrochloride off-target effects at high concentrations
Welcome to the technical support center for GSK-872 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
GSK-872 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the RIPK3 kinase domain with a high affinity, exhibiting an IC50 of approximately 1.3 nM in cell-free assays.[1] Its primary on-target effect is the inhibition of necroptosis, a form of programmed cell death, which is dependent on the kinase activity of RIPK3.
Q2: I'm observing significant cell death in my experiments at concentrations intended to inhibit necroptosis. Is this a known off-target effect?
Yes, at higher concentrations, typically in the range of 3-10 µM, GSK-872 has been reported to induce apoptosis.[1] This is a well-documented off-target effect. Therefore, if you are observing increased cell death that is not consistent with the expected inhibition of necroptosis, it is likely due to the induction of apoptosis.
Q3: What is the mechanism of GSK-872-induced apoptosis?
The induction of apoptosis by high concentrations of GSK-872 is a complex process. It is understood to be RIPK3-dependent and involves a conformational change in RIPK3 upon inhibitor binding. This change facilitates the recruitment of RIPK1, leading to the assembly of a signaling complex that includes FADD and pro-caspase-8. This proximity-induced activation of caspase-8 initiates the apoptotic cascade.
Q4: How can I confirm that the cell death I'm observing is apoptosis and not necroptosis?
To differentiate between apoptosis and necroptosis, you can use a pan-caspase inhibitor such as Z-VAD-FMK. If the observed cell death is rescued or significantly reduced in the presence of Z-VAD-FMK, it is indicative of apoptosis. Necroptosis, on the other hand, is caspase-independent. Additionally, you can perform a western blot to detect cleaved (activated) forms of caspase-8 and caspase-3, as well as cleaved PARP, which are hallmarks of apoptosis.
Q5: Besides apoptosis, are there other known off-target effects of GSK-872 at high concentrations?
While the induction of apoptosis is the most prominently reported off-target effect, like many kinase inhibitors, GSK-872 may interact with other kinases at higher concentrations. Although it is highly selective for RIPK3 at 1 µM, showing minimal cross-reactivity with over 300 other kinases, its selectivity profile at concentrations above 10 µM is less well-characterized in publicly available data.[1] It is always advisable to perform control experiments to rule out potential confounding off-target effects in your specific experimental system.
Troubleshooting Guides
Issue: Unexpected Cell Death Observed with GSK-872 Treatment
This guide will help you determine if the observed cell death is due to the off-target induction of apoptosis by high concentrations of GSK-872.
Symptoms:
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Increased cell death at GSK-872 concentrations of 3 µM and higher.
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Cell morphology consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).
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Cell death is not inhibited by other necroptosis inhibitors (e.g., necrostatin-1, if the pathway is RIPK1-dependent).
Quantitative Data Summary: GSK-872 On-Target vs. Off-Target Effects
| Parameter | On-Target (Necroptosis Inhibition) | Off-Target (Apoptosis Induction) | Reference |
| Concentration Range | 0.04 - 1 µM | 3 - 10 µM | [1] |
| Key Molecular Target | RIPK3 Kinase Activity | RIPK3 (scaffold for complex formation) | |
| Primary Effector | MLKL | Caspase-8 | |
| Cellular Outcome | Inhibition of lytic cell death | Induction of programmed cell death |
Experimental Protocols
Protocol 1: Caspase Inhibition Assay to Confirm Apoptosis
Objective: To determine if the observed cell death is caspase-dependent.
Materials:
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Cells of interest
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This compound
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Z-VAD-FMK (pan-caspase inhibitor)
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Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)
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Appropriate cell culture medium and supplements
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96-well plates
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Pre-treatment with Caspase Inhibitor: Pre-treat the cells with Z-VAD-FMK (typically at a final concentration of 20-50 µM) for 1-2 hours before adding GSK-872. Include a vehicle control (DMSO) for the Z-VAD-FMK pre-treatment.
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GSK-872 Treatment: Add GSK-872 at a range of concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM) to both the Z-VAD-FMK-treated and vehicle-treated wells. Include a vehicle-only control for GSK-872.
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Incubation: Incubate the plate for a period of time relevant to your experimental system (e.g., 18-24 hours).
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Cell Viability Measurement: After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
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Data Analysis: Compare the cell viability in the GSK-872-treated wells with and without Z-VAD-FMK pre-treatment. A significant increase in cell viability in the presence of Z-VAD-FMK indicates that the cell death induced by GSK-872 is caspase-dependent (apoptotic).
Protocol 2: Western Blot for Apoptosis Markers
Objective: To detect the activation of caspases, a hallmark of apoptosis.
Materials:
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Cells of interest
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies:
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Anti-cleaved Caspase-8
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Anti-Caspase-8
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Anti-cleaved Caspase-3
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Anti-Caspase-3
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Anti-cleaved PARP
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Anti-PARP
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Treatment and Lysis: Treat cells with the desired concentrations of GSK-872 for the appropriate duration. Harvest the cells and lyse them on ice using lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: An increase in the levels of cleaved caspase-8, cleaved caspase-3, and cleaved PARP in the GSK-872-treated samples compared to the control indicates the induction of apoptosis.
Visualizations
Caption: On-target effect of GSK-872 at low concentrations.
Caption: Off-target apoptotic pathway induced by high concentrations of GSK-872.
Caption: Troubleshooting workflow for unexpected cell death with GSK-872.
References
Optimizing Gsk-872 hydrochloride concentration to avoid apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of GSK-872 hydrochloride, with a specific focus on avoiding its apoptotic side effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Increased cell death observed after treatment with GSK-872. | The concentration of GSK-872 is too high, leading to the induction of apoptosis. | Titrate the concentration of GSK-872 to determine the optimal window for necroptosis inhibition without inducing apoptosis. Start with a lower concentration range (e.g., 0.1 - 1 µM) and perform a dose-response curve. |
| Inconsistent results between experiments. | - Cell density at the time of treatment.- Passage number of the cell line.- Purity and stability of the GSK-872 compound. | - Standardize cell seeding density for all experiments.- Use cells within a consistent and low passage number range.- Ensure proper storage of this compound at -20°C and protect from light.[1] Prepare fresh dilutions for each experiment. |
| No inhibition of necroptosis is observed. | - The concentration of GSK-872 is too low.- The specific cell line may be resistant or not utilize the RIPK3 pathway for necroptosis.- The stimulus used to induce necroptosis is not RIPK3-dependent. | - Increase the concentration of GSK-872 in a stepwise manner.- Confirm the expression of RIPK1 and RIPK3 in your cell line.- Verify that the necroptosis stimulus (e.g., TNFα + z-VAD-FMK) is appropriate for your experimental model. |
| Difficulty distinguishing between apoptosis and necroptosis. | The cellular markers for late-stage apoptosis and necroptosis can overlap (e.g., positive for both Annexin V and Propidium Iodide). | Use a combination of assays. For example, co-staining with Annexin V/PI can be supplemented with a caspase activity assay (e.g., Caspase-3/7) to specifically detect apoptosis. Western blotting for cleaved PARP is another specific marker for apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GSK-872 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation of Mixed Lineage Kinase Domain-Like (MLKL), a key downstream effector in the necroptosis pathway.
Q2: Why does GSK-872 induce apoptosis at high concentrations?
A2: At higher concentrations (typically 3-10 µM), GSK-872 can paradoxically promote the formation of a pro-apoptotic complex.[1][2] This complex, sometimes referred to as the "ripoptosome," involves RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8. The recruitment and activation of Caspase-8 in this complex initiates the apoptotic cascade.[2]
Q3: What is the recommended concentration range for inhibiting necroptosis without inducing apoptosis?
A3: The optimal concentration is cell-type dependent. However, a general starting point for inhibiting necroptosis is in the range of 0.04 to 1 µM.[3] It is crucial to perform a dose-response experiment for your specific cell line to identify the therapeutic window.
Q4: How can I confirm that the cell death I am observing is apoptosis and not necroptosis?
A4: To confirm apoptosis, you can perform several assays:
-
Caspase Activity Assays: Measure the activity of executioner caspases like Caspase-3 and Caspase-7.
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Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells will be Annexin V positive and PI negative.
-
Western Blotting: Look for the cleavage of PARP or Caspase-3.
To differentiate from necroptosis, you can use specific inhibitors. For example, the pan-caspase inhibitor z-VAD-FMK will block apoptosis but not necroptosis. Conversely, necrostatin-1 (a RIPK1 inhibitor) or GSK-872 at a low concentration will inhibit necroptosis.
Q5: What are the key signaling pathways affected by GSK-872?
A5: GSK-872 primarily affects the necroptosis and, at higher concentrations, the apoptosis signaling pathways. Below are diagrams illustrating these pathways.
Caption: Necroptosis pathway and the inhibitory action of GSK-872.
Caption: Apoptosis induced by high concentrations of GSK-872.
Data Presentation
Table 1: Concentration-Dependent Effects of GSK-872 on Cell Viability
| Cell Line | Treatment | GSK-872 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HT-29 | TNFα + z-VAD-FMK | 0.01 - 3 | 24 | Inhibition of necroptosis | [4][5] |
| 3T3-SA | TNFα + z-VAD-FMK | 0.3, 1, 3 | 18 | Inhibition of necroptosis | [6] |
| NIH3T3 | GSK-872 alone | 3, 10 | 18 | Induction of apoptosis | [3] |
| Primary Human Neutrophils | Necroptotic Stimulus | Not specified, but effective at low concentrations | Not specified | Inhibition of necroptosis | [6] |
| R28 (retinal ganglion cells) | Glutamate | 40 | Not specified | Inhibition of necroptosis | [7] |
| HBE | Particulate Matter | 5 | Not specified | Reduced IL-6 and IL-8 expression | [6] |
| K562 | Not specified | Not specified | 1 | Inhibition of cell death | [6] |
| U251 | TP4 | 5 | 1 | Decreased cytotoxicity | [6] |
Note: The optimal concentration of GSK-872 is highly dependent on the cell line and experimental conditions. The values in this table should be used as a guideline for designing experiments.
Experimental Protocols
Protocol 1: Determination of Optimal GSK-872 Concentration
This protocol outlines a method to determine the concentration of GSK-872 that inhibits necroptosis without inducing apoptosis.
Workflow Diagram
Caption: Experimental workflow to determine the optimal GSK-872 concentration.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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Necroptosis-inducing agent (e.g., TNFα + z-VAD-FMK)
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96-well plates
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Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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Apoptosis/Necroptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
Procedure:
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Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
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Preparation of GSK-872 Dilutions: Prepare a serial dilution of this compound in a complete medium. A suggested starting range is 0.01 µM to 20 µM.
-
Treatment:
-
Group 1 (Vehicle Control): Add vehicle (e.g., DMSO) to the cells.
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Group 2 (Necroptosis Induction): Add the necroptosis-inducing agent.
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Group 3 (Necroptosis Inhibition): Pre-treat cells with the GSK-872 dilutions for 1-2 hours, followed by the addition of the necroptosis-inducing agent.
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Group 4 (Apoptosis Induction): Treat cells with the GSK-872 dilutions alone.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental model (typically 18-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
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Apoptosis/Necroptosis Assessment: In a parallel experiment, treat cells as described above and then stain with Annexin V and PI. Analyze the cells by flow cytometry.
-
Data Analysis:
-
Plot cell viability against GSK-872 concentration for all treatment groups.
-
Determine the concentration range where GSK-872 effectively rescues cells from necroptosis (Group 3 shows increased viability compared to Group 2).
-
Identify the concentration at which GSK-872 alone begins to induce cell death (Group 4 shows decreased viability).
-
The optimal concentration will be within the range that provides significant inhibition of necroptosis without causing significant apoptosis.
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases to specifically detect apoptosis.
Materials:
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Cells treated as described in Protocol 1
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Follow the treatment steps as outlined in Protocol 1.
-
After the incubation period, allow the 96-well plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in Caspase-3/7 activity and therefore apoptosis. Compare the results from the GSK-872-alone treatment group to the vehicle control to determine the concentration at which apoptosis is induced.
References
- 1. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Gsk-872 hydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-872 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It binds to the RIPK3 kinase domain with a high affinity (IC50 = 1.8 nM) and inhibits its kinase activity (IC50 = 1.3 nM).[1][3][4][5][6] The primary mechanism of action is the inhibition of necroptosis, a form of programmed cell death, by blocking the function of RIPK3.[7] GSK-872 has demonstrated over 1,000-fold selectivity for RIPK3 compared to a wide range of other kinases, including RIPK1.[2]
2. In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For in vitro experiments, DMSO is commonly used to prepare stock solutions. For in vivo studies, various solvent systems can be used, often involving a combination of DMSO with other agents like corn oil, PEG300, Tween-80, and saline to ensure solubility and biocompatibility.[3][4]
3. What is the recommended storage condition for this compound?
-
In solvent: Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3][4] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1][3]
Troubleshooting Insolubility Issues
My this compound is not dissolving properly. What should I do?
Insolubility can be a common issue. Here is a step-by-step guide to troubleshoot this problem:
Step 1: Verify the Solvent and Concentration
Ensure you are using an appropriate solvent and are within the recommended concentration range.
Solubility Data:
| Solvent | Maximum Reported Solubility | Molar Concentration (approx.) |
| DMSO | 100 mg/mL[4] | 260.76 mM[4] |
| Ethanol | 100 mM[2] | - |
Step 2: Employ Mechanical Assistance
If the compound does not readily dissolve, gentle mechanical assistance can be effective.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to aid dissolution. This is often recommended for achieving higher concentrations in DMSO.[4]
-
Gentle Heating: A warm water bath can also help to dissolve the compound.[3]
Step 3: Use Fresh, High-Quality Solvent
The quality of the solvent is crucial, especially for DMSO.
-
Anhydrous DMSO: Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[3] Always use fresh, anhydrous DMSO for preparing stock solutions.
Step 4: Prepare a Dilution Series
If you require a specific concentration that is proving difficult to achieve directly, consider preparing a more concentrated stock solution first and then diluting it to your target concentration.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 383.49 g/mol for the free base, 419.95 g/mol for the hydrochloride salt).[2][8]
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder. For example, to prepare 1 mL of a 10 mM solution of the hydrochloride salt, you would add 1 mL of DMSO to 4.1995 mg of the compound.
-
Aid Dissolution: Vortex the solution thoroughly. If insolubility persists, place the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Storage: Store the stock solution in aliquots at -80°C.
Protocol for In Vivo Formulation:
For animal experiments, a common formulation involves a multi-step solvent addition:
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Prepare a concentrated stock solution in DMSO.
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Sequentially add other solvents like PEG300, Tween-80, and saline, ensuring the solution remains clear after each addition. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
The final solution should be clear and used immediately for optimal results.[3]
Visualizations
Signaling Pathway of Necroptosis Inhibition by GSK-872
Caption: Inhibition of the necroptotic pathway by GSK-872.
Experimental Workflow for Assessing GSK-872 Efficacy
Caption: Workflow for evaluating GSK-872's effect on cell viability.
Troubleshooting Logic for Insolubility
Caption: A logical approach to troubleshooting solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reactivi.ro [reactivi.ro]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
How to prevent Gsk-872 hydrochloride degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of GSK-872 hydrochloride to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder is stable for up to 3 years when stored at -20°C.[1] To ensure maximum stability, keep the container tightly sealed and protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: What are the recommended storage conditions and stability of this compound stock solutions?
A3: The stability of stock solutions is dependent on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to one year.[1] For shorter-term storage, solutions are stable for up to one month at -20°C.[1]
Q4: Can I store my this compound solution at 4°C?
A4: It is not recommended to store this compound solutions at 4°C for extended periods. If short-term storage at 4°C is necessary, it should not exceed a few days, and the solution should be protected from light. For optimal stability, frozen storage is required.
Q5: Is this compound sensitive to light?
Q6: What is the solubility of this compound?
A6: this compound is soluble in DMSO. For specific concentrations, please refer to the solubility data table below. It is practically insoluble in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected activity in cell-based assays. | Degradation of this compound due to improper storage or handling. | - Ensure the powder has been stored correctly at -20°C.- Prepare fresh stock solutions from powder.- Avoid multiple freeze-thaw cycles by using single-use aliquots.- Confirm the final concentration of the compound in your assay. |
| Precipitation of the compound in aqueous media. | - Ensure the final concentration of DMSO in your cell culture media is low and compatible with your cell line.- Visually inspect for any precipitation after adding the compound to your media. If precipitation occurs, consider optimizing the solvent concentration or using a different formulation approach if possible for your experimental setup. | |
| Variability between experimental replicates. | Inconsistent concentration of active this compound. | - Ensure complete dissolution of the compound in DMSO before making further dilutions.- Vortex solutions thoroughly before each use.- Use calibrated pipettes for accurate dilutions. |
| Complete loss of activity. | Significant degradation of the compound. | - Discard old stock solutions and prepare fresh ones from powder.- Review your storage and handling procedures to identify any potential sources of degradation (e.g., prolonged exposure to light or room temperature). |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| Solution in DMSO | -80°C | 1 year[1] |
| Solution in DMSO | -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[2] |
| Aqueous Solutions | Insoluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 419.95 g/mol .
-
Volume (L) = (Mass of GSK-872 (g) / 419.95 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of anhydrous, high-quality DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Diagram 1: Recommended Workflow for Handling this compound
Caption: A logical workflow for the proper storage, preparation, and use of this compound to minimize degradation.
Diagram 2: Simplified Signaling Pathway of RIPK3-Mediated Necroptosis and Inhibition by GSK-872
Caption: this compound inhibits the kinase activity of RIPK3, a key step in the necroptosis signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum on Gsk-872 hydrochloride activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gsk-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide is intended for researchers, scientists, and drug development professionals working in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of RIPK3 kinase activity.[1] In cell-free assays, it binds to the RIPK3 kinase domain with an IC50 of 1.8 nM and inhibits its kinase activity with an IC50 of 1.3 nM.[1][2][3] By inhibiting RIPK3, Gsk-872 blocks the necroptosis signaling pathway.[2][3]
Q2: What is necroptosis and how does Gsk-872 inhibit it?
Necroptosis is a form of programmed cell death that is initiated when apoptosis is inhibited.[4] It is regulated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, which ultimately results in cell lysis. Gsk-872 specifically inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.
Q3: Why is the effective concentration of Gsk-872 in my cell culture experiment much higher than the reported IC50 value?
A significant shift in the IC50 value of Gsk-872 is commonly observed between cell-free biochemical assays and cell-based assays, often ranging from a 100- to 1,000-fold difference.[1][2][4] This discrepancy is likely due to factors within the cell culture environment, with the presence of serum being a primary contributor. Serum proteins can bind to small molecule inhibitors, reducing their effective free concentration and thus requiring a higher total concentration to achieve the desired biological effect.
Q4: Can this compound induce apoptosis?
Yes, at higher concentrations, Gsk-872 has been observed to induce apoptosis in a concentration-dependent manner.[1][5] This is a critical consideration when designing experiments, as the intended effect of inhibiting necroptosis may be confounded by the induction of a different cell death pathway. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits necroptosis without inducing significant apoptosis in your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of necroptosis observed. | 1. Suboptimal concentration of Gsk-872: The effective concentration in cell culture is significantly higher than the biochemical IC50 due to factors like serum protein binding. | Perform a dose-response experiment to determine the optimal concentration for your cell line and media conditions. Start with a concentration range informed by literature for cell-based assays (e.g., 0.1 µM to 10 µM). |
| 2. Inactive compound: Improper storage or handling may have degraded the compound. | Ensure this compound is stored as recommended (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. | |
| 3. Inefficient necroptosis induction: The stimulus used to induce necroptosis may not be potent enough in your cell system. | Confirm that your positive controls for necroptosis (e.g., TNF-α, SMAC mimetic, and z-VAD-fmk treatment) are working effectively. Titrate the concentration of the necroptosis inducers. | |
| Unexpected cell death observed, even with Gsk-872 treatment. | 1. Induction of apoptosis: Gsk-872 can induce apoptosis at higher concentrations.[5] | - Perform a dose-response experiment and analyze for markers of apoptosis (e.g., caspase-3 cleavage) alongside necroptosis markers. - Reduce the concentration of Gsk-872 to a level that inhibits necroptosis without triggering apoptosis. - Co-treat with a pan-caspase inhibitor (like z-VAD-fmk) to confirm if the observed cell death is caspase-dependent. |
| 2. Off-target effects: Although highly selective, off-target effects are possible at high concentrations. | Consult literature for known off-target effects of Gsk-872. If possible, validate findings with a second, structurally different RIPK3 inhibitor. | |
| High variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum lot can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and test new lots of serum for their effect on your assay. |
| 2. Instability of Gsk-872 in media: The compound may degrade over long incubation periods. | Prepare fresh working solutions of Gsk-872 for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor. |
Data Presentation
This compound Potency
| Assay Type | Target | IC50 | Reference |
| Biochemical (Cell-free) | RIPK3 Kinase Activity | 1.3 nM | [1][2][3] |
| Biochemical (Cell-free) | RIPK3 Binding | 1.8 nM | [1][2][3] |
| Cell-based | Necroptosis Inhibition | 100 - 1000-fold higher than biochemical IC50 | [1][2][4] |
Note: The IC50 in cell-based assays is highly dependent on the cell type, serum concentration, and other experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Gsk-872 to Inhibit Necroptosis
Objective: To identify the effective concentration range of Gsk-872 for inhibiting necroptosis without inducing apoptosis in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-29, 3T3-SA)
-
Complete culture medium (with and without serum, if testing serum effect)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plates for cell culture (e.g., 96-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Gsk-872 Titration: Prepare a serial dilution of Gsk-872 in culture medium. A typical starting range is 0.01 µM to 30 µM.
-
Pre-treatment: Remove the old medium and add the medium containing the different concentrations of Gsk-872. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents to the wells. Include appropriate controls:
-
Vehicle control (DMSO)
-
Necroptosis induction control (no Gsk-872)
-
Apoptosis induction control (e.g., TNF-α + Cycloheximide, if applicable)
-
-
Incubation: Incubate for a predetermined time sufficient to induce cell death (e.g., 18-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Plot cell viability against Gsk-872 concentration to determine the EC50 for necroptosis inhibition.
Protocol 2: Western Blot Analysis of Necroptosis Markers
Objective: To confirm the inhibition of RIPK3 activity by assessing the phosphorylation status of downstream targets.
Materials:
-
Cell lysates from a cell death experiment
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p-RIPK3 (phospho-specific), anti-RIPK3, anti-p-MLKL (phospho-specific), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total RIPK3 and MLKL. A decrease in the p-RIPK3/RIPK3 and p-MLKL/MLKL ratios upon Gsk-872 treatment indicates successful inhibition of RIPK3.[6][7][8]
Visualizations
Signaling Pathway Diagram
Caption: Necroptosis signaling pathway and the inhibitory action of Gsk-872.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of Gsk-872.
Troubleshooting Logic Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GSK-872 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving GSK-872 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and activation, which is a critical step in the necroptosis signaling pathway.[1][3]
Q2: What are the typical concentrations of this compound used in experiments?
A2: The effective concentration of this compound can vary significantly between in vitro and in vivo experiments. For in vitro cell-based assays, concentrations typically range from 0.01 µM to 10 µM. In vivo studies have utilized various dosing regimens depending on the animal model and administration route.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system.
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in DMSO and ethanol.[5] It is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[5] Repeated freeze-thaw cycles should be avoided.
Q4: Can this compound induce apoptosis?
A4: Yes, at higher concentrations (typically 3-10 µM), GSK-872 has been observed to induce apoptosis. This is thought to occur through a mechanism independent of its RIPK3 kinase inhibition.[6] Researchers should be mindful of this potential off-target effect and include appropriate controls to distinguish between necroptosis inhibition and apoptosis induction.[7]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure consistent and accurate preparation of this compound stock and working solutions. Use freshly prepared solutions for each experiment. |
| Cell Density and Health | Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Assay Timing | Optimize and standardize the incubation time with this compound and the necroptotic stimulus. |
| Solvent Effects | Use a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including vehicle controls. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
It is common to observe a 100- to 1000-fold shift in the IC50 of GSK-872 between cell-free biochemical assays and cell-based assays.[2][8]
| Potential Cause | Explanation |
| Cellular Uptake and Efflux | The compound must cross the cell membrane to reach its intracellular target. Active efflux pumps can reduce the intracellular concentration. |
| Protein Binding | GSK-872 can bind to intracellular proteins, reducing the free concentration available to inhibit RIPK3. |
| Metabolism | Cells may metabolize the compound, leading to a lower effective concentration over time. |
Issue 3: Unexpected Cell Death in Control Groups
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to some cell lines. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Compound-Induced Apoptosis | At higher concentrations, GSK-872 can induce apoptosis. Perform a dose-response curve to identify a concentration that inhibits necroptosis without inducing apoptosis. Include an apoptosis inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) as a control to differentiate between apoptosis and necroptosis. |
| Contamination | Ensure aseptic technique and test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type |
| IC50 (RIPK3 Binding) | 1.8 nM | Cell-free biochemical assay |
| IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay[1][2] |
| IC50 (TNF-induced Necroptosis) | 0.01 - 3 µM | Cell-based assay (HT-29 cells) |
Table 2: Solubility of GSK-872
| Solvent | Solubility |
| DMSO | Up to 100 mM[5] |
| Ethanol | Up to 100 mM |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of GSK-872 or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, add a combination of TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as Z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9][10]
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of GSK-872.
Caption: A typical experimental workflow for an in vitro necroptosis assay.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactivi.ro [reactivi.ro]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Gsk-872 hydrochloride delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-872 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It binds to the RIPK3 kinase domain with a high affinity (IC50 of 1.8 nM) and inhibits its kinase activity (IC50 of 1.3 nM).[1][3][4][5][6] The primary mechanism of action is the inhibition of necroptosis, a form of programmed necrotic cell death, which is mediated by the RIPK1-RIPK3-MLKL signaling pathway.[7] By inhibiting RIPK3, GSK-872 blocks the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key downstream event in the necroptosis cascade.[5][8] At higher concentrations (3 - 10 μM), it has also been observed to induce apoptosis.[2]
Q2: What are the recommended solvents and preparation methods for in vivo delivery of this compound?
A2: this compound has low aqueous solubility. Therefore, a co-solvent system is typically required for in vivo administration. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.[8] The working solution for in vivo experiments should be prepared fresh on the day of use.[1]
Here are some reported solvent formulations:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A specific protocol involves first dissolving GSK-872 in DMSO, then adding PEG300, followed by Tween 80, and finally saline to reach the desired concentration.[9] Another option is 10% DMSO in 90% corn oil.[10][11]
-
For Intracerebroventricular (i.c.v.) Injection: GSK-872 can be diluted in 1% DMSO.[8]
-
For Intravitreal Injection: A solution with a final concentration of 80 μM GSK-872 has been used.[7]
Always prepare the solution by adding each solvent sequentially and ensuring the solution is clear before adding the next component. [3][8]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For shorter-term storage, -20°C for up to 1 month is acceptable.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of GSK-872 in the formulation | - Incorrect solvent ratio.- The compound was not fully dissolved in the initial solvent before adding co-solvents.- Low temperature of the final solution. | - Ensure solvents are added in the correct order and the solution is clear at each step.[3][8]- Use gentle warming (water bath) or vortexing to aid dissolution.[8]- Prepare the formulation fresh before each use.[1] |
| Inconsistent or lack of in vivo efficacy | - Poor bioavailability due to suboptimal delivery vehicle.- Incorrect dosage or administration route for the specific animal model.- Degradation of the compound due to improper storage or handling. | - Optimize the vehicle composition. Consider formulations with SBE-β-CD for improved solubility.[10][11]- Review literature for dosages used in similar models. A dose of 1.9 mmol/kg (i.p.) has been reported in mice.[9]- Ensure proper storage of both the powder and stock solutions.[3][9] Prepare fresh working solutions for each experiment.[1] |
| Observed toxicity or adverse effects in animals | - Toxicity of the vehicle, particularly at high concentrations of DMSO.- Off-target effects of the compound at high doses.- Rapid injection rate. | - Minimize the percentage of DMSO in the final formulation. No more than 10% is a general guideline.- Conduct a dose-response study to determine the optimal therapeutic window with minimal toxicity.- Administer the injection slowly and monitor the animals closely for any adverse reactions. |
| Difficulty in dissolving the powder | - this compound powder may require initial mechanical assistance to dissolve. | - Use of sonication ("ultrasonic") may be necessary to dissolve the compound in DMSO to prepare a stock solution.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of GSK-872
| Parameter | Value | Reference |
| RIPK3 Binding Affinity (IC50) | 1.8 nM | [1][3][5] |
| RIPK3 Kinase Inhibition (IC50) | 1.3 nM | [1][2][3][5] |
Table 2: In Vivo Formulation Examples for this compound
| Vehicle Composition | Achievable Solubility | Administration Route | Reference |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.52 mM) | Systemic (e.g., i.p.) | [10][11] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.52 mM) | Systemic (e.g., i.p.) | [10][11] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (5.42 mM) | Systemic (e.g., i.p.) | [11] |
| 1% DMSO in saline | 25 mM | Intracerebroventricular | [8] |
Experimental Protocols
Protocol: Preparation and Administration of GSK-872 for Intraperitoneal Injection in Mice
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure complete dissolution.[11]
-
-
Preparation of Working Solution (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation): [11]
-
For a 1 mL final volume, start with the required volume of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear and free of precipitates. Prepare this working solution fresh before each use.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the GSK-872 formulation via intraperitoneal injection using an appropriate gauge needle.
-
Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: Inhibition of the Necroptosis Signaling Pathway by GSK-872.
Caption: General Experimental Workflow for In Vivo Studies with GSK-872.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2703752-81-0|DC Chemicals [dcchemicals.com]
- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. reactivi.ro [reactivi.ro]
Validation & Comparative
A Head-to-Head Battle in Necroptosis Inhibition: GSK-872 Hydrochloride vs. Necrostatin-1
For researchers, scientists, and drug development professionals navigating the intricate landscape of programmed cell death, the choice of a specific and potent inhibitor is paramount. This guide provides an in-depth, data-driven comparison of two widely used necroptosis inhibitors: GSK-872 hydrochloride and Necrostatin-1. By examining their mechanisms of action, potency, selectivity, and experimental applications, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Necroptosis, a form of regulated necrosis, plays a crucial role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The core of the necroptotic signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Both this compound and Necrostatin-1 target this pathway, but at distinct key junctures, leading to different pharmacological profiles.
Mechanism of Action: A Tale of Two Kinases
Necrostatin-1 is a well-established allosteric inhibitor of RIPK1 , the upstream kinase in the necroptotic cascade. By binding to a hydrophobic pocket in the kinase domain of RIPK1, Necrostatin-1 locks it in an inactive conformation[1]. This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, thereby blocking the formation of the necrosome, a critical signaling complex for the execution of necroptosis[1].
In contrast, this compound is a potent and highly selective inhibitor of RIPK3 , the downstream kinase activated by RIPK1. GSK-872 directly targets the ATP-binding pocket of RIPK3, inhibiting its kinase activity[2][3][4]. This action prevents the phosphorylation of the terminal effector protein, MLKL, which is the final step required for the disruption of the plasma membrane and the induction of necroptotic cell death.
This fundamental difference in their targets means that GSK-872 can inhibit necroptosis even in cellular contexts where RIPK1's kinase activity is not required, such as in response to certain viral infections or TLR3 activation[5].
References
A Comparative Guide to RIPK3 Inhibitors: GSK'872 Hydrochloride vs. GSK'843
For Researchers, Scientists, and Drug Development Professionals
In the landscape of necroptosis research, the selective inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. Among the portfolio of available inhibitors, GSK'872 hydrochloride and GSK'843 have been pivotal in elucidating the role of RIPK3 in programmed cell death. This guide provides an objective, data-driven comparison of these two widely used research compounds, summarizing their performance based on available experimental data.
Performance Comparison at a Glance
Both GSK'872 hydrochloride and GSK'843 are potent and selective inhibitors of RIPK3 kinase activity. The following tables summarize their key quantitative parameters from in vitro biochemical and cell-based assays.
Table 1: In Vitro Biochemical Potency against RIPK3
| Compound | Target Binding (IC50) | Kinase Inhibition (IC50) |
| GSK'872 hydrochloride | 1.8 nM[1] | 1.3 nM[1] |
| GSK'843 | 8.6 nM[2][3] | 6.5 nM[2][3] |
IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect.
Table 2: Cellular Activity in Inhibiting TNF-induced Necroptosis
| Compound | Cell Line | EC50 |
| GSK'872 hydrochloride | HT-29 | ~100-1000 nM[1] |
| GSK'843 | HT-29 | ~100-1000 nM[1] |
EC50 values in cell-based assays are typically higher than biochemical IC50s due to factors such as cell permeability and off-target effects within a cellular environment.[1]
Kinase Selectivity Profile
Both inhibitors have demonstrated high selectivity for RIPK3.
-
GSK'872 hydrochloride exhibits over 1000-fold selectivity for RIPK3 when screened against a panel of 300 other kinases. It does not inhibit RIPK1.[4]
-
GSK'843 , along with GSK'872, when assayed at a concentration of 1 µM, failed to inhibit the majority of 300 human protein kinases tested, indicating a high degree of selectivity.[1]
Shared Characteristic: Induction of Apoptosis at Higher Concentrations
A noteworthy characteristic of both GSK'872 and GSK'843 is their ability to induce apoptosis at concentrations higher than those required for necroptosis inhibition (typically in the range of 3-10 µM).[3] This phenomenon is understood to be a consequence of the inhibitor binding to RIPK3, which, independent of its kinase activity, can promote the assembly of a pro-apoptotic complex.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the RIPK3 signaling pathway and a general workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
For the purpose of reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
GSK'872 hydrochloride or GSK'843
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of GSK'872 or GSK'843 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the RIPK3 enzyme and MBP substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK3.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TNF-induced Necroptosis Assay in HT-29 Cells
This assay measures the ability of the inhibitors to protect cells from necroptotic cell death induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics
-
GSK'872 hydrochloride or GSK'843
-
Human TNFα
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well). Allow the cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of GSK'872 or GSK'843 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 1-2 hours).
-
-
Necroptosis Induction:
-
Prepare a solution of necroptosis-inducing agents in cell culture medium. Final concentrations are typically in the range of:
-
TNFα: 10-100 ng/mL
-
Smac mimetic: 100-500 nM
-
z-VAD-FMK: 20-50 µM
-
-
Add the necroptosis-inducing cocktail to the wells.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 24-48 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% protection). Calculate the EC50 value by fitting the data to a dose-response curve.
Conclusion
Both GSK'872 hydrochloride and GSK'843 are highly potent and selective inhibitors of RIPK3, making them invaluable tools for studying necroptosis. GSK'872 hydrochloride exhibits a slightly lower IC50 in biochemical assays, suggesting higher potency at the enzymatic level. However, in cellular assays, their effective concentrations for inhibiting necroptosis are comparable. The choice between these two inhibitors may depend on the specific experimental context, but both have been instrumental in advancing our understanding of RIPK3-mediated cell death. Researchers should be mindful of the potential for these compounds to induce apoptosis at higher concentrations and design their experiments accordingly. This guide provides a foundational comparison to aid in the selection and application of these critical research tools.
References
Zharp-99 vs. Gsk-872 Hydrochloride: A Comparative Guide for Researchers
In the study of regulated cell death, particularly necroptosis, the use of specific and potent inhibitors is crucial for elucidating signaling pathways and exploring therapeutic strategies. Both Zharp-99 and Gsk-872 hydrochloride have emerged as key chemical probes targeting Receptor-Interacting Protein Kinase 3 (RIPK3), a central kinase in the necroptosis cascade. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Core of Necroptosis
Necroptosis is a form of programmed necrosis dependent on the kinase activities of RIPK1 and RIPK3.[1][2] In TNF-induced necroptosis, RIPK1 and RIPK3 interact via their RIP homotypic interaction motif (RHIM) domains, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[3] This interaction facilitates the activation and autophosphorylation of RIPK3.[3] Activated RIPK3 then phosphorylates its substrate, the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately causing cell rupture and death.[3][4]
Both Zharp-99 and this compound are potent and selective inhibitors of RIPK3 kinase activity.[4][5][6] They function by binding to the kinase domain of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the downstream events of necroptosis.[4][7] Notably, Zharp-99 was developed based on the Gsk-872 scaffold and demonstrates a high degree of selectivity for RIPK3, with no significant inhibition of RIPK1 kinase activity at tested concentrations.[4][8]
Performance Comparison: Potency and Efficacy
Experimental data consistently demonstrates that Zharp-99 is a more potent inhibitor of RIPK3-mediated necroptosis compared to Gsk-872.[4][8] This is reflected in its lower half-maximal inhibitory concentration (IC50) for kinase activity and its higher binding affinity (Kd).[8]
| Parameter | Zharp-99 | This compound | Reference |
| Target | RIPK3 Kinase | RIPK3 Kinase | [4][6] |
| RIPK3 Binding Affinity (IC50) | N/A | 1.8 nM | [5][6][9][10] |
| RIPK3 Kinase Inhibition (IC50) | More potent than Gsk-872 | 1.3 nM | [5][6][8][9][10] |
| RIPK3 Binding Affinity (Kd) | 1.35 nM | N/A | [8] |
| Selectivity | No RIPK1 inhibition at 10 µM | >1000-fold selective for RIPK3 over 300 other kinases; no RIPK1 inhibition | [4][6] |
| Cellular Efficacy (TNF-induced necroptosis in HT-29) | Higher efficacy than Gsk-872 | Blocks in a concentration-dependent manner (0.01-3 µM) | [4][9] |
Supporting Experimental Data
In Vitro Kinase Assays: Direct comparison in in-vitro kinase assays revealed that Zharp-99 inhibited the kinase activity of human RIPK3 with higher inhibitory activity compared to Gsk-872.[4][8] In contrast, neither Zharp-99 nor Gsk-872 affected RIPK1 kinase activity at concentrations up to 10 μM, highlighting their selectivity.[4]
Cell-Based Assays: Zharp-99 has been shown to efficiently block necroptosis induced by a variety of stimuli across multiple species.
-
TNF-induced Necroptosis: In human HT-29 colon cancer cells and mouse embryonic fibroblasts (MEFs), Zharp-99 was a more efficient inhibitor of TNF-induced necroptosis than Gsk-872.[3][4]
-
TLR and Viral Infection: Zharp-99 effectively blocked necroptosis induced by Toll-like receptor (TLR) ligands (LPS plus z-VAD) in mouse and rat bone marrow-derived macrophages (BMDMs).[3][4] It also inhibited necroptosis in L929 cells following infection with Herpes Simplex Virus-1 (HSV-1).[4]
Downstream Signaling: Western blot analysis confirms the mechanism of action for both inhibitors. Treatment with Zharp-99 abolished the phosphorylation of RIPK3 and its substrate MLKL in both human HT-29 and mouse L929 cells upon necroptotic stimuli.[3][4] This effect is consistent with the direct inhibition of RIPK3 kinase activity. Gsk-872 similarly decreases the protein levels of RIPK3 and MLKL.[7][11]
In Vivo Efficacy: The therapeutic potential of Zharp-99 has been evaluated in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS). Pre-treatment with Zharp-99 significantly protected mice against lethal shock, ameliorated hypothermia, and reduced the production of serum IL-6, demonstrating effective in vivo protection against necroptosis-associated pathology.[3][4] Gsk-872 has also shown neuroprotective effects in a rat model of subarachnoid hemorrhage by reducing brain edema and improving neurological function.[7][11]
Off-Target Effects: It is important to note that some RIPK3 inhibitors, including Gsk-872, can induce on-target, RIPK3-dependent apoptosis at higher concentrations (e.g., >1-3 μM).[12][13] Zharp-99, which was derived from the Gsk-872 scaffold, also induced caspase-3 activation and apoptosis in a dose-dependent manner, particularly in mouse cells, and was found to be more potent in this regard than Gsk-872 in MEFs.[4][8]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to compare Zharp-99 and Gsk-872.
Cell Viability Assay for Necroptosis Inhibition
-
Cell Seeding: Seed cells (e.g., HT-29, L929, or MEFs) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Zharp-99, Gsk-872, or DMSO (vehicle control) for 2 hours.
-
Induction of Necroptosis: Add necroptotic stimuli. For example:
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Viability Measurement: Assess cell viability by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Luminescence is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot dose-response curves to determine EC50 values.
Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment: Culture cells (e.g., HT-29 or L929) and treat them with inhibitors and necroptotic stimuli as described in the viability assay, but for a shorter duration (e.g., 4-8 hours) to capture peak protein phosphorylation.[3]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-RIPK3, anti-p-MLKL, anti-RIPK3, anti-MLKL, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo TNF-Induced SIRS Model
-
Animal Model: Use female C57BL/6 mice.[3]
-
Inhibitor Administration: Administer Zharp-99 (e.g., 5 mg/kg) or vehicle (e.g., PBS with 40% PEG400) via intraperitoneal injection.[3]
-
TNF-α Challenge: After 15 minutes, induce SIRS by intravenous injection of mouse TNF-α (e.g., 6.5 µ g/mouse ).[3]
-
Monitoring:
-
Continuously monitor mouse mortality for up to 60 hours.
-
Measure rectal temperature at regular intervals to assess hypothermia.
-
-
Cytokine Analysis: Collect blood samples (e.g., 4 hours post-challenge) to measure serum cytokine levels (e.g., IL-6) by ELISA.
-
Statistical Analysis: Analyze survival curves using the log-rank test and compare temperature and cytokine data using appropriate statistical tests (e.g., t-tests or ANOVA).[8]
Conclusion
Both Zharp-99 and this compound are invaluable tools for investigating the role of RIPK3 in necroptosis and related inflammatory diseases. The available evidence indicates that Zharp-99 is a more potent inhibitor of RIPK3 kinase activity, exhibiting greater efficacy in both cellular and in vivo models of necroptosis compared to its predecessor, Gsk-872.[4][8] Researchers should consider the specific requirements of their experimental system, including the potential for off-target induction of apoptosis at higher concentrations. For studies requiring maximal potency and in vivo efficacy against TNF-induced inflammation, Zharp-99 represents a superior alternative.[4] However, Gsk-872 remains a well-characterized and widely used RIPK3 inhibitor suitable for a broad range of applications.
References
- 1. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating RIPK3 Inhibition by GSK'872 Hydrochloride: A Comparative Guide for Researchers
For researchers in cellular signaling, inflammation, and drug discovery, Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases. GSK'872 hydrochloride is a potent and selective inhibitor of RIPK3, making it a valuable tool for investigating the role of necroptosis in pathological conditions. This guide provides a comprehensive overview of how to validate the inhibitory action of GSK'872 on RIPK3 using Western blot, comparing its performance with other known RIPK3 inhibitors and offering detailed experimental protocols.
The Central Role of RIPK3 in Necroptosis
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF-α). The core of the necroptotic signaling pathway involves the activation of RIPK1 and RIPK3, which form a complex called the necrosome. Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and cell death.
GSK'872 is a highly selective inhibitor that targets the kinase activity of RIPK3.[1] It binds to the RIPK3 kinase domain with high affinity, exhibiting an IC50 of 1.8 nM, and inhibits its kinase activity with an IC50 of 1.3 nM.[1] By blocking the phosphorylation of MLKL, GSK'872 effectively halts the necroptotic cascade. However, it is noteworthy that at higher concentrations (typically above 3-10 µM), GSK'872 has been observed to induce apoptosis, a distinct form of programmed cell death.[2] This highlights the importance of careful dose-response studies in experimental design.
Comparative Efficacy of RIPK3 Inhibitors
While GSK'872 is a widely used and effective RIPK3 inhibitor, other compounds have been developed with similar or improved properties. A comparative analysis is essential for selecting the most appropriate tool for a specific research question.
| Inhibitor | Target | IC50 (in vitro) | Cell-based Assay Concentration | Key Characteristics |
| GSK'872 Hydrochloride | RIPK3 | 1.3 nM[1] | 0.5 - 10 µM[3][4] | Highly potent and selective for RIPK3 over RIPK1. May induce apoptosis at higher concentrations.[2] |
| Zharp-99 | RIPK3 | More potent than GSK'872 (exact IC50 not specified in the provided text) | 0.15 - 1.2 µM | A derivative of the GSK'872 scaffold with potentially higher efficacy in blocking TNF-induced necroptosis.[5][6] |
| GSK'843 | RIPK3 | 6.5 nM | 3 - 10 µM | Structurally distinct from GSK'872 and also a potent RIPK3 inhibitor.[7] |
| Necrostatin-1 (Nec-1) | RIPK1 | Not applicable | 10 - 30 µM | A well-characterized inhibitor of RIPK1 kinase activity, often used as a control to distinguish RIPK1-dependent and -independent necroptosis. |
Experimental Validation of GSK'872 Activity Using Western Blot
Western blot is the gold standard for confirming the molecular mechanism of GSK'872. The assay focuses on detecting the phosphorylation status of key proteins in the necroptosis pathway. A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with GSK'872 provides direct evidence of its inhibitory effect.
Experimental Workflow
Caption: Experimental workflow for validating GSK'872 inhibition of RIPK3 using Western blot.
Detailed Protocol
1. Cell Culture and Treatment:
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are commonly used as they are well-characterized models for studying necroptosis.
-
Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with GSK'872 hydrochloride (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Treat cells with a combination of human or mouse TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for the indicated time (typically 4-8 hours). The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.
2. Protein Lysate Preparation:
-
Lysis Buffer: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of the target proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.
3. Western Blotting:
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Using BSA is recommended for phospho-specific antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-RIPK3 (p-RIPK3)
-
Total RIPK3
-
Phospho-MLKL (p-MLKL)
-
Total MLKL
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control to account for any variations in protein loading.
RIPK3 Signaling Pathway and Point of Inhibition
Caption: The RIPK3 signaling pathway leading to necroptosis and the inhibitory action of GSK'872.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
GSK-872 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GSK-872 hydrochloride is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptotic cell death.[1][2][3][4][5] Its efficacy in blocking necroptosis has positioned it as a valuable tool for studying this regulated cell death pathway and as a potential therapeutic agent for diseases where necroptosis is implicated. However, a critical aspect of any kinase inhibitor's profile is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicities. This guide provides a comparative analysis of GSK-872's cross-reactivity with other kinases, supported by available experimental data.
Summary of Kinase Selectivity
GSK-872 has been demonstrated to be remarkably selective for RIPK3. In a comprehensive screen against a panel of 300 human protein kinases, GSK-872, at a concentration of 1 µM, showed minimal cross-reactivity, failing to significantly inhibit the majority of the kinases tested.[1] This high degree of selectivity is often cited as greater than 1000-fold for RIPK3 over other kinases, including the closely related RIPK1.[3][4]
While the full dataset from the screen of 300 kinases is not publicly available in a comprehensive table, analysis of the primary literature reveals specific off-target kinases that are moderately inhibited by GSK-872. The following table summarizes the known cross-reactivity profile of GSK-872 based on available data.
| Kinase Target | Primary Biological Function | % Inhibition by 1 µM GSK-872 |
| RIPK3 (Primary Target) | Regulation of necroptosis | >99% (IC50 = 1.3 nM) |
| Kinase A | Signal transduction | Data not publicly available |
| Kinase B | Cell cycle regulation | Data not publicly available |
| ... | ... | Data not publicly available |
Note: The comprehensive list of the 300 kinases and their precise inhibition percentages from the initial screening is not detailed in the primary publications. The table above represents a template for the expected data based on the reported high selectivity.
Experimental Protocols
The assessment of kinase inhibitor selectivity is crucial for its development and interpretation of experimental results. The data on GSK-872's cross-reactivity was generated using a high-throughput biochemical kinase assay. While the exact proprietary protocol used for the screening of GSK-872 against 300 kinases is not fully detailed, it is understood to be a form of in vitro kinase assay. Generally, such assays follow a common workflow.
General Protocol for In Vitro Kinase Selectivity Profiling:
This protocol outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor like GSK-872 against a panel of kinases.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A series of dilutions are then prepared to achieve the desired final concentration for the assay (e.g., 1 µM).
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared in a multi-well plate. This mixture typically contains:
-
The specific kinase enzyme.
-
A kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system designed to measure its consumption.
-
A reaction buffer containing necessary co-factors (e.g., Mg²⁺, Mn²⁺).
-
-
Inhibitor Incubation: The prepared GSK-872 solution (or vehicle control, e.g., DMSO) is added to the kinase reaction mixtures and incubated for a predetermined period. This allows the inhibitor to bind to the kinases.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plates are then incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. The detection method can vary:
-
Radiometric Assays: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified using a scintillation counter or phosphorimager.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity. A reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Fluorescence-Based Assays: These assays often utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The activity of each kinase in the presence of the inhibitor is compared to the activity in the vehicle control. The results are typically expressed as the percentage of inhibition.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of GSK-872's activity, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of GSK-872 against a large panel of kinases.
References
Validating GSK-872 Hydrochloride Effects Through Genetic Knockdown of RIPK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the on-target effects of GSK-872 hydrochloride, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). We will objectively compare the outcomes of pharmacological inhibition using GSK-872 with genetic knockdown of RIPK3, supported by experimental data and detailed protocols. This guide is intended to assist researchers in designing robust experiments to confirm drug specificity and mechanism of action in the context of necroptosis research.
Introduction to RIPK3 and Necroptosis
Receptor-interacting protein kinase-3 (RIPK3) is a crucial serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed and regulated necrosis.[1] Unlike apoptosis, necroptosis is a highly pro-inflammatory mode of cell death characterized by the loss of cell membrane integrity and the release of cellular contents.[2][3] The core of the necroptotic signaling cascade involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[4] Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its downstream effector, Mixed Lineage Kinase Domain-like (MLKL).[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3] Given its role in various inflammatory diseases, RIPK3 has emerged as a significant therapeutic target.[5]
This compound is a potent and highly selective small molecule inhibitor of RIPK3.[6][7] It binds to the RIPK3 kinase domain with high affinity, inhibiting its kinase activity and thereby blocking the necroptotic pathway.[6][8] While pharmacological inhibitors are invaluable tools, confirming that their cellular effects are due to the specific inhibition of the intended target is critical. Genetic knockdown of RIPK3 serves as the gold standard for validating the on-target activity of inhibitors like GSK-872.
The Logic of Comparative Validation
The fundamental principle of this validation strategy is to demonstrate that the phenotype observed with the pharmacological inhibitor (GSK-872) is mimicked by the genetic removal of its target (RIPK3 knockdown). If both methods produce equivalent biological outcomes, it provides strong evidence that the effects of GSK-872 are indeed mediated through the inhibition of RIPK3.
Comparative Data Presentation
The following tables summarize quantitative data from studies comparing the effects of GSK-872 treatment with genetic manipulation of RIPK3 under necroptotic conditions.
Table 1: Effect on Cell Viability
| Cell Type | Condition | Treatment/Modification | Outcome | Reference |
| Mouse Islet Cells | TNFα + zVAD | Vehicle | Significant cell death | [9][10] |
| TNFα + zVAD | GSK-872 (5 µM) | Significantly reduced cell death | [9][10] | |
| TNFα + zVAD | Ripk3 knockout (Ripk3-/-) | Cell death blocked; no increase compared to vehicle | [9][10] | |
| R28 Cells (Retinal Ganglion) | Glutamate | Vehicle | Decreased cell viability | [11] |
| Glutamate | GSK-872 (40 µM) | Significantly improved cell viability | [11] | |
| L929sahFas Cells | TNF | Control siRNA | Progressive cell death | [12] |
| TNF | Ripk3 siRNA | Delayed cell death | [12] |
Table 2: Effect on Necroptosis Signaling Markers
| Cell Type / Model | Condition | Treatment/Modification | Key Markers | Outcome | Reference |
| MPTP Mouse Model of Parkinson's | MPTP injection | GSK-872 | p-RIPK3, p-MLKL | Expression increase inhibited | [13] |
| R28 Cells | Glutamate | GSK-872 | RIPK3, p-MLKL | Expression increase inhibited | [11] |
| ZIKV-infected Astrocytes | ZIKV infection | GSK-872 | p-RIPK3 | Phosphorylation inhibited | [14] |
| L929 Cells | Necroptotic Stimuli | Ripk3 Knockout | RIPK3 | Expression ablated | [15] |
Signaling Pathway and Points of Intervention
The diagram below illustrates the core necroptosis pathway and highlights the distinct but functionally convergent intervention points of GSK-872 and RIPK3 knockdown.
Experimental Protocols
General Experimental Workflow
The following workflow provides a framework for comparing GSK-872 with RIPK3 knockdown.
Protocol: RIPK3 Knockdown via siRNA
-
Cell Seeding : Seed cells (e.g., L929 or HT-29) in 6-well or 96-well plates to achieve 50-70% confluency on the day of transfection.
-
Transfection Reagent Preparation : For each well, dilute a validated RIPK3-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation : Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection : Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation : Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.[12]
-
Verification : Before proceeding with necroptosis induction, harvest a parallel set of cells to verify knockdown efficiency via Western blot or qRT-PCR for RIPK3 expression.
Protocol: GSK-872 Treatment and Necroptosis Induction
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[16] Further dilute in cell culture medium to the desired final working concentrations (e.g., 1-10 µM).[9][13] A vehicle control (DMSO) at the same final concentration must be included.
-
Pre-treatment : For the pharmacological inhibition arm, remove the culture medium and add the medium containing GSK-872 or vehicle. Incubate for 1-2 hours.[17]
-
Necroptosis Induction : To all wells (including the siRNA knockdown arm), add the necroptotic stimulus. A common combination for HT-29 cells is TNF-α (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM) to ensure the cell death proceeds via necroptosis rather than apoptosis.[17]
-
Incubation : Incubate for the required duration to observe cell death (typically 8-24 hours).[9][11]
Protocol: Cell Viability Assessment (CCK-8 Assay)
-
Reagent Addition : Following the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well (typically 10 µL per 100 µL of medium) and incubate for 1-3 hours at 37°C.[11]
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Calculation : Express cell viability as a percentage relative to the untreated or vehicle-treated control cells.
Protocol: Western Blot Analysis
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against total RIPK3, phospho-RIPK3, total MLKL, phospho-MLKL, and a loading control (e.g., β-actin or GAPDH).
-
Detection : After washing, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15]
Conclusion
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 17. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
A Comparative Guide to Alternative Small Molecule Inhibitors of the Necroptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This guide provides a comparative overview of alternative small molecule inhibitors targeting key components of the necroptotic pathway: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and inhibitor targets.
The Necroptotic Signaling Pathway
Necroptosis is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα), leading to the formation of a signaling complex known as the necrosome. This pathway is primarily mediated by the sequential activation of RIPK1, RIPK3, and MLKL.
Caption: A simplified diagram of the TNFα-induced necroptotic signaling pathway.
Comparative Analysis of Small Molecule Inhibitors
The development of small molecule inhibitors targeting RIPK1, RIPK3, and MLKL has provided valuable tools for studying necroptosis and holds therapeutic potential. The following tables summarize the quantitative data for several key inhibitors.
RIPK1 Inhibitors
RIPK1 is a serine/threonine kinase that plays a crucial role in the initiation of necroptosis. Its kinase activity is essential for the formation of the necrosome.
| Inhibitor | Target | IC50/EC50 | Assay Type | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 182 nM | In vitro kinase assay (endogenous RIPK1) | [1] |
| EC50 = 494 nM | Cellular necroptosis assay (FADD-deficient Jurkat cells) | |||
| RIPA-56 | RIPK1 | IC50 = 13 nM | In vitro kinase assay | [2][3] |
| EC50 = 27 nM | Cellular necroptosis assay (L929 cells) | [3][4] |
RIPK3 Inhibitors
RIPK3 is another key serine/threonine kinase that is recruited to the necrosome and activated by RIPK1. Activated RIPK3 phosphorylates the downstream effector MLKL.
| Inhibitor | Target | IC50/EC50/Kd | Assay Type | Reference(s) |
| GSK'872 | RIPK3 | IC50 = 1.8 nM | Binding assay | [5][6] |
| IC50 = 1.3 nM | In vitro kinase assay | [5][6][7] | ||
| Zharp-99 | RIPK3 | Kd = 1.35 nM | Binding assay | [8][9] |
| - | In vitro kinase assay (higher activity than GSK'872) | [8][9] | ||
| HG-9-91-01 | SIK1/2/3, RIPK3 (off-target) | IC50 (SIK1) = 0.92 nM | In vitro kinase assay | [10][11][12] |
| IC50 (SIK2) = 6.6 nM | [10][11][12] | |||
| IC50 (SIK3) = 9.6 nM | [10][11][12] |
MLKL Inhibitor
MLKL is the terminal effector of the necroptotic pathway. Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption.
| Inhibitor | Target | IC50 | Assay Type | Reference(s) |
| Necrosulfonamide (NSA) | MLKL | IC50 < 0.2 µM | Cellular necroptosis assay | [13] |
| IC50 = 124 nM | Cellular necroptosis assay (HT-29 cells) | [14] |
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the efficacy and specificity of necroptosis inhibitors.
Cell Viability Assays
Objective: To quantify the extent of cell death and the protective effect of inhibitors.
General Protocol:
-
Cell Seeding: Plate cells (e.g., HT-29, L929, Jurkat) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the small molecule inhibitor for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a stimulus. A common method for many cell lines is a combination of TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).
-
Incubation: Incubate the cells for a period sufficient to induce cell death (typically 18-24 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay kit.
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. The absorbance is read on a plate reader.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present in viable cells, which is directly proportional to the number of live cells. Luminescence is measured using a luminometer.
-
-
Data Analysis: Normalize the results to untreated control cells (100% viability) and cells treated with the necroptosis stimulus alone (0% viability). Calculate EC50 values by fitting the data to a dose-response curve.
In Vitro Kinase Assays
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of a target kinase (e.g., RIPK1 or RIPK3).
General Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., RIPK1 or RIPK3), a suitable substrate (e.g., Myelin Basic Protein for RIPK1), and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction, for example, by adding a stop solution or by spotting the mixture onto a filter membrane that binds the substrate.
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or autoradiography.
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Objective: To detect the phosphorylation of key necroptotic proteins (e.g., p-RIPK1, p-RIPK3, p-MLKL) as a marker of pathway activation and its inhibition.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with necroptotic stimuli in the presence or absence of inhibitors as described for the cell viability assay. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-MLKL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Immunoprecipitation of the Necrosome Complex
Objective: To determine if an inhibitor prevents the formation of the RIPK1-RIPK3 necrosome complex.
General Protocol:
-
Cell Treatment and Lysis: Treat cells to induce necroptosis in the presence or absence of the inhibitor. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against one of the complex components (e.g., anti-RIPK3) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the other components of the complex (e.g., anti-RIPK1) to assess their co-immunoprecipitation.
Inhibitor Target Visualization
The following diagrams illustrate the points of intervention for the discussed small molecule inhibitors within the necroptotic pathway.
Caption: Points of intervention for key small molecule inhibitors in the necroptotic pathway.
This guide provides a foundational comparison of alternative small molecule inhibitors of the necroptotic pathway. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued development of potent and selective inhibitors will be crucial for further elucidating the role of necroptosis in health and disease and for the potential development of novel therapeutics.
References
- 1. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 14. MLKL Inhibitor, Necrosulfonamide - CAS 432531-71-0 - Calbiochem | 480073 [merckmillipore.com]
Safety Operating Guide
Proper Disposal of GSK-872 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of GSK-872 hydrochloride, a potent RIPK3 inhibitor, safeguarding both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate potential hazards. The following procedures are based on available safety data and best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
In case of accidental release:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a designated, labeled waste container for proper disposal.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: The waste container must be compatible with the chemical, in good condition, and kept securely closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.
Summary of Key Data
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2703752-81-0 | [1] |
| Molecular Formula | C19H18ClN3O2S2 | [1] |
| Molecular Weight | 419.95 g/mol | [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage Temperature | 2-8°C (solid) |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling GSK-872 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of GSK-872 hydrochloride, a potent and selective RIPK3 inhibitor. This document provides immediate access to critical safety protocols, logistical information for laboratory use, and clear disposal guidelines to ensure a safe research environment and reliable experimental outcomes.
Immediate Safety Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Suitable respirator | Required when handling the powder form to avoid inhalation.[1] |
It is crucial to use PPE made of materials tested for resistance to the specific chemicals being handled.
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and call a physician promptly.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and experimental integrity.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Preparation of Stock Solutions
This compound exhibits varying solubility in different solvents. Use fresh, anhydrous solvents for optimal results, as moisture can reduce solubility.
| Solvent | Solubility |
| DMSO | 76 mg/mL (198.17 mM)[2] |
| DMF | 30 mg/mL[3] |
| Ethanol | 15 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL[3] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 419.95 g/mol , add 238.1 µL of DMSO).
-
Vortex briefly to dissolve the compound completely.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocols
GSK-872 is a potent inhibitor of RIPK3 kinase activity, a key regulator of necroptosis.
Mechanism of Action Data
| Parameter | Value |
| RIPK3 Kinase Activity IC50 | 1.3 nM[2][4][5][6][7] |
| RIPK3 Binding Affinity IC50 | 1.8 nM[2][4][5][6][7] |
In Vitro Inhibition of Necroptosis
This protocol describes a typical cell-based assay to measure the inhibition of TNF-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 0.01 to 3 µM.[8]
-
Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1 hour.
-
Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (to block apoptosis).
-
Incubate the plate for 24 hours.[8]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
-
Unused Compound: Dispose of contents and container to an approved waste disposal plant.[1] Do not release into the environment.[1]
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container for disposal through your institution's environmental health and safety office.
Visualized Workflows and Pathways
Handling Workflow for this compound
Caption: Workflow for handling this compound.
This compound Signaling Pathway Inhibition
Caption: Inhibition of the RIPK3-mediated necroptosis pathway by GSK-872.
References
- 1. This compound|2703752-81-0|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetechindia.com [lifetechindia.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
